Technical Documentation Center

2-Methyl-2-(4-methylphenyl)propan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methyl-2-(4-methylphenyl)propan-1-amine
  • CAS: 786602-39-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-(4-methylphenyl)propan-1-amine

Introduction 2-Methyl-2-(4-methylphenyl)propan-1-amine, a substituted propylamine derivative, presents a unique molecular architecture of interest to researchers in medicinal chemistry and drug development. Its structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methyl-2-(4-methylphenyl)propan-1-amine, a substituted propylamine derivative, presents a unique molecular architecture of interest to researchers in medicinal chemistry and drug development. Its structure, characterized by a tertiary carbon atom attached to a p-tolyl group and an aminomethyl group, suggests potential applications where specific steric and electronic properties are desired. A thorough understanding of its physicochemical properties is paramount for its synthesis, formulation, and evaluation in biological systems. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound and details the experimental methodologies for their determination.

Chemical Identity and Structure

PropertyValueSource
IUPAC Name 2-methyl-2-(4-methylphenyl)propan-1-amineN/A
CAS Number 786602-39-9
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol N/A
Canonical SMILES CC1=CC=C(C=C1)C(C)(C)CNN/A
InChI InChI=1S/C11H17N/c1-9-4-6-10(7-5-9)11(2,3)8-12/h4-7H,8,12H2,1-3H3
InChIKey QTFRWGMKUZJXQZ-UHFFFAOYSA-N
Physical Form Liquid (at room temperature)

Predicted Physicochemical Properties

PropertyPredicted Value/RangeRationale and Comparative Insights
Melting Point Not readily available (expected to be low)As the compound is a liquid at room temperature, its melting point is below 25 °C. Structurally similar aromatic amines often have low melting points.
Boiling Point ~230-250 °CBased on the boiling points of structurally related compounds like 2-methyl-2-phenylpropan-1-amine, the additional methyl group on the phenyl ring would slightly increase the boiling point due to increased molecular weight and van der Waals forces.
Solubility Low in water; Soluble in organic solventsThe presence of a significant nonpolar aromatic ring and alkyl groups suggests low aqueous solubility.[1][2] As an amine, it is expected to be soluble in organic solvents like ethanol, methanol, and diethyl ether.[3] Its solubility in acidic aqueous solutions is expected to be higher due to the formation of the corresponding ammonium salt.[1][4]
pKa ~9.5 - 10.5The primary aliphatic amine group is basic. The pKa is expected to be in the typical range for primary amines.[5] The electronic effect of the p-tolyl group is not expected to significantly deviate the pKa from that of similar alkylamines.
LogP ~2.5 - 3.5The octanol-water partition coefficient (LogP) is predicted to be in this range, indicating a preference for lipophilic environments. This is based on the LogP of 2-methyl-2-phenylpropan-1-amine (XLogP3 = 2.6).[6] The additional methyl group would slightly increase the lipophilicity.

Experimental Protocols for Physicochemical Property Determination

For researchers requiring precise experimental data, the following protocols outline the methodologies for determining the key physicochemical properties of 2-Methyl-2-(4-methylphenyl)propan-1-amine.

Determination of Aqueous Solubility

The isothermal shake-flask method is a reliable technique for determining the solubility of a compound in an aqueous medium.[3]

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of 2-Methyl-2-(4-methylphenyl)propan-1-amine to a known volume of deionized water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the saturated solution to separate the excess undissolved compound.

  • Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis cluster_calc Calculation A Add excess compound to water B Seal container A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge/Filter C->D E Quantify by HPLC/GC D->E F Determine Solubility E->F

Caption: Isothermal shake-flask method workflow for solubility determination.

Determination of pKa

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of ionizable compounds like amines.[5][7]

Methodology:

  • Sample Preparation: Dissolve a precisely weighed amount of 2-Methyl-2-(4-methylphenyl)propan-1-amine in a known volume of deionized water or a suitable co-solvent if solubility is low.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH using a calibrated pH meter.

  • Data Collection: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added to generate a titration curve. The pKa is the pH at which half of the amine has been neutralized (the half-equivalence point).

G A Dissolve amine in solvent B Titrate with standard acid A->B C Monitor pH continuously B->C D Plot pH vs. Titrant Volume C->D E Determine pKa at half-equivalence point D->E

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Data

While specific spectra for 2-Methyl-2-(4-methylphenyl)propan-1-amine are not widely published, the expected spectral characteristics can be predicted based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the amino group, the gem-dimethyl protons, and the methyl protons on the phenyl ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments, including the aromatic carbons, the quaternary carbon, the methylene carbon, and the methyl carbons.

Mass Spectrometry

Electron ionization mass spectrometry would likely show a molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of a methyl group and cleavage of the C-C bond adjacent to the nitrogen atom.

Safety and Handling

Based on available safety data for this compound, it is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.

  • H-Statements: H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).

  • P-Statements: P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, P501.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 2-Methyl-2-(4-methylphenyl)propan-1-amine. While a lack of extensive experimental data necessitates a predictive approach for some properties, the outlined experimental protocols offer a clear path for researchers to obtain precise and reliable data. A comprehensive characterization of these properties is a critical step in advancing the scientific and potential therapeutic applications of this compound.

References

  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
  • IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2. C7–C24 Aliphatic Amines. AIP Publishing.
  • BenchChem. An In-depth Technical Guide to the Solubility of N-Methylnonan-2-amine in Organic Solvents.
  • BYJU'S. Test for Amino Groups. (2019).
  • BenchChem. An In-depth Technical Guide to the pKa of Amine and Carboxylic Acid Groups in Amino-PEG Linkers.
  • PubChem. 2-Methyl-2-phenylpropan-1-amine. National Institutes of Health.
  • Sigma-Aldrich. 2-methyl-2-(4-methylphenyl)propan-1-amine.
  • Smičková, et al. Development of Methods for the Determination of pKa Values. PMC.

Sources

Exploratory

Mass spectrometry analysis of 2-Methyl-2-(4-methylphenyl)propan-1-amine

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methyl-2-(4-methylphenyl)propan-1-amine Authored by a Senior Application Scientist Foreword: Navigating the Analytical Frontier of Novel Psychoactive Sub...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methyl-2-(4-methylphenyl)propan-1-amine

Authored by a Senior Application Scientist

Foreword: Navigating the Analytical Frontier of Novel Psychoactive Substances

The emergence of novel psychoactive substances (NPS) presents a continuous and dynamic challenge in forensic science, clinical toxicology, and drug development.[1][2] These substances are often designed to mimic the effects of controlled drugs while circumventing existing regulations. 2-Methyl-2-(4-methylphenyl)propan-1-amine, a structural analog of other phenethylamine compounds, falls within this evolving landscape. Its detection and unambiguous identification are paramount for public health and safety.[3][4]

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-Methyl-2-(4-methylphenyl)propan-1-amine. We move beyond rote protocols to explore the underlying principles of its ionization and fragmentation behavior. By understanding the causality behind its mass spectral characteristics, researchers and analysts can develop robust, self-validating methods for its confident identification and quantification. This document is intended for professionals who rely on mass spectrometry for the detection and characterization of emerging NPS.[1]

Molecular Profile and Physicochemical Properties

A thorough understanding of the analyte's properties is the foundation of any successful analytical method. 2-Methyl-2-(4-methylphenyl)propan-1-amine is a primary amine with a tertiary butyl group attached to a toluene moiety.

PropertyValueSource
IUPAC Name 2-methyl-2-(4-methylphenyl)propan-1-amine
CAS Number 786602-39-9
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol Calculated
Monoisotopic Mass 163.1361 DaCalculated
InChI Key QTFRWGMKUZJXQZ-UHFFFAOYSA-N
Physical Form Liquid (Predicted)

Core Principles: Gas and Liquid Chromatography-Mass Spectrometry

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for NPS analysis, each offering distinct advantages.[2]

  • GC-MS: Remains a primary tool for NPS identification due to its high chromatographic resolution for volatile compounds and the generation of reproducible electron ionization (EI) spectra, which can be compared against established libraries.[1] The hard ionization nature of EI provides rich fragmentation, which is essential for structural elucidation.

  • LC-MS/MS: Has become the preferred method for its high sensitivity, specificity, and applicability to a wider range of compounds, including those that are thermally labile or non-volatile.[3][4] Soft ionization techniques like Electrospray Ionization (ESI) typically produce a prominent protonated molecule, [M+H]⁺, which is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).

The choice between GC-MS and LC-MS/MS depends on the analytical objective, sample matrix, and required sensitivity. For comprehensive screening, employing both techniques provides the highest level of confidence.

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation pattern is the fingerprint of a molecule in mass spectrometry.[5] For 2-Methyl-2-(4-methylphenyl)propan-1-amine, the fragmentation is dictated by the stability of the resulting ions, primarily driven by the presence of the primary amine and the aromatic ring.

Electron Ionization (EI) Fragmentation (GC-MS)

Under the high-energy conditions of EI (70 eV), the molecular ion ([M]⁺˙ at m/z 163) will be present but may be of low abundance due to extensive fragmentation.[5] The most characteristic fragmentation pathway for primary amines is alpha-cleavage (α-cleavage), which involves the cleavage of a bond adjacent to the C-N bond.[6]

  • Alpha-Cleavage: The most favored fragmentation is the loss of the bulky 4-methylphenyl-dimethylmethyl (tertiary butyl-benzene) radical. This occurs via cleavage of the Cα-Cβ bond, leading to the formation of a highly stable, resonance-stabilized iminium ion, [CH₂=NH₂]⁺. This fragment is predicted to be the base peak in the EI spectrum.[6]

    • m/z 30: [C₁₁H₁₇N]⁺˙ → [CH₂NH₂]⁺ + C₁₀H₁₅˙

  • Benzylic Cleavage: Another significant fragmentation pathway involves the cleavage of the C-C bond between the quaternary carbon and the aminomethyl group (-CH₂NH₂). This results in the formation of a stable tertiary benzylic carbocation.

    • m/z 133: [C₁₁H₁₇N]⁺˙ → [C₁₀H₁₃]⁺ + CH₂NH₂˙

  • Loss of Methyl Group: Loss of a methyl radical (•CH₃) from the molecular ion can also occur, leading to a fragment at m/z 148.

    • m/z 148: [C₁₁H₁₇N]⁺˙ → [C₁₀H₁₄N]⁺ + CH₃˙

G M [C₁₁H₁₇N]⁺˙ m/z 163 Molecular Ion F30 [CH₂NH₂]⁺ m/z 30 Base Peak M->F30  - •C₁₀H₁₅ (α-Cleavage) F133 [C₁₀H₁₃]⁺ m/z 133 M->F133  - •CH₂NH₂ (Benzylic Cleavage) F148 [C₁₀H₁₄N]⁺ m/z 148 M->F148  - •CH₃

Diagram 1: Predicted EI Fragmentation Pathway

Collision-Induced Dissociation (CID) Fragmentation (LC-MS/MS)

In ESI-MS, the molecule will readily protonate to form the precursor ion, [M+H]⁺, at m/z 164. Tandem MS (MS/MS) analysis of this precursor will induce fragmentation.

  • Loss of Ammonia: The most common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (NH₃). This results in the formation of a stable tertiary carbocation.

    • m/z 147: [C₁₁H₁₈N]⁺ → [C₁₁H₁₅]⁺ + NH₃

  • Benzylic Cleavage: Similar to EI, cleavage can occur to produce the stable tertiary benzylic carbocation, although the mechanism differs slightly from the protonated species.

    • m/z 133: [C₁₁H₁₈N]⁺ → [C₁₀H₁₃]⁺ + CH₃NH₂

G M [C₁₁H₁₇N+H]⁺ m/z 164 Precursor Ion F147 [C₁₁H₁₅]⁺ m/z 147 Product Ion M->F147  - NH₃ (Neutral Loss) F133 [C₁₀H₁₃]⁺ m/z 133 Product Ion M->F133  - CH₃NH₂

Diagram 2: Predicted ESI-MS/MS Fragmentation Pathway

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be robust and serve as a starting point for method development and validation. The causality behind parameter selection is explained to empower the analyst.

GC-MS Screening Protocol

This protocol is designed for the qualitative identification of the target analyte in seized materials or extracts.

G cluster_prep Sample Preparation cluster_gc GC-MS Analysis cluster_data Data Review A 1. Homogenize Sample B 2. Dissolve in Methanol A->B C 3. Filter (0.22 µm) B->C D 4. Inject into GC-MS C->D E 5. Chromatographic Separation D->E F 6. Electron Ionization E->F G 7. Mass Analysis (Scan) F->G H 8. Extract Ion Chromatograms G->H I 9. Compare Spectrum to Library H->I J 10. Confirm Fragmentation I->J

Diagram 3: GC-MS Experimental Workflow

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the sample (e.g., seized powder).

    • Dissolve in 1 mL of high-purity methanol. Vortex for 30 seconds.

    • Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

    • Causality: Methanol is an excellent solvent for a wide range of NPS. Filtration removes particulates that could clog the injector or column.

  • Instrumentation & Conditions:

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, 250°C, Split ratio 20:1.

      • Causality: A split injection prevents column overloading while a high inlet temperature ensures rapid volatilization of the analyte.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

      • Causality: This is a robust, general-purpose column providing good separation for a wide range of semi-volatile organic compounds.

    • Oven Program: Initial temp 80°C, hold for 1 min. Ramp at 20°C/min to 280°C, hold for 5 min.

      • Causality: The temperature program is designed to elute the target analyte with good peak shape while also cleaning the column of higher-boiling contaminants.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Mass Analyzer: Quadrupole, scanning from m/z 40-550.

      • Causality: A wide scan range ensures detection of both low-mass characteristic fragments (like m/z 30) and the molecular ion.

  • Data Analysis & Trustworthiness:

    • Confirm the retention time of the analyte against a certified reference standard.

    • Extract the mass spectrum from the apex of the chromatographic peak.

    • Verify the presence of the key predicted ions: m/z 30 (base peak) , 133, and 148, and the molecular ion at m/z 163. The match of these fragments provides high confidence in the identification.

LC-MS/MS Quantitative Protocol

This protocol is optimized for the sensitive quantification of the analyte in biological matrices like plasma or urine, following appropriate extraction.

Step-by-Step Methodology:

  • Sample Preparation (e.g., Solid-Phase Extraction):

    • Condition a mixed-mode cation exchange SPE cartridge.

    • Load pre-treated sample (e.g., diluted urine).

    • Wash with a low-pH solvent to remove interferences.

    • Elute the analyte with an ammoniated organic solvent (e.g., 5% NH₄OH in Methanol).

    • Evaporate the eluate to dryness and reconstitute in mobile phase.

    • Causality: SPE provides essential cleanup and concentration, removing matrix components that can cause ion suppression. A mixed-mode cartridge is effective for retaining basic amine compounds.

  • Instrumentation & Conditions:

    • LC System: SCIEX ExionLC or equivalent UHPLC system.

    • Column: Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm).

      • Causality: A phenyl-hexyl phase provides alternative selectivity to standard C18 columns, offering enhanced retention for aromatic compounds through pi-pi interactions.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Causality: Formic acid acts as a proton source, promoting the formation of the [M+H]⁺ ion in the ESI source.

    • Gradient: 5% B to 95% B over 5 minutes.

    • MS System: SCIEX Triple Quad™ 5500 or equivalent.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Data Analysis & Self-Validation (MRM):

    • Develop a Multiple Reaction Monitoring (MRM) method based on the predicted CID fragmentation.

    • Monitor at least two transitions for unambiguous identification and quantification.

    • The ratio of the quantifier to qualifier transition must be consistent between samples and standards. This ion ratio check is a critical part of a self-validating system.

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Function
Quantifier 164.1147.1Primary transition for quantification
Qualifier 164.1133.1Confirmatory transition for identification

Conclusion

The mass spectrometric analysis of 2-Methyl-2-(4-methylphenyl)propan-1-amine is readily achievable with both GC-MS and LC-MS/MS platforms. The key to confident identification lies in understanding its predictable fragmentation behavior, which is dominated by α-cleavage in EI-MS to produce a base peak at m/z 30, and by the neutral loss of ammonia in ESI-MS/MS to yield a primary product ion at m/z 147. By leveraging the principles and protocols outlined in this guide, laboratories can develop and validate robust methods to tackle the analytical challenges posed by this and other emerging novel psychoactive substances.

References

  • I.R.I.S. Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS)
  • MDPI. Emerging Novel Psychoactive Substances (2020–2025)
  • SCIEX. Novel Psychoactive Substances (NPS) analysis.
  • Spectroscopy Online.
  • Spectroscopy Online. A Review of Advancements in Detecting New Psychoactive Substances.
  • Sigma-Aldrich. 2-methyl-2-(4-methylphenyl)propan-1-amine | 786602-39-9.
  • Sigma-Aldrich. 2-methyl-2-(4-methylphenyl)propan-1-amine | 786602-39-9.
  • PubChem - NIH. 2-Methyl-2-phenylpropan-1-amine | C10H15N | CID 210602.
  • PubChem. 2-Methyl-2-(4-methylpiperazin-1-yl)propan-1-amine.
  • Cheméo. Chemical Properties of 2-Propanamine, 2-methyl- (CAS 75-64-9).
  • Benchchem. An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-(4-Methylphenyl)propan-2-ol.
  • Science Ready.
  • PubChem. 2-[Ethyl(methyl)amino]-1-(4-methylphenyl)propan-1-one | C13H19NO | CID 43794891.
  • Chemistry LibreTexts. 6.
  • PMC. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders.
  • Merck. 2-methyl-2-phenylpropan-1-amine | 21404-88-6.
  • Doc Brown's Advanced Organic Chemistry. mass spectrum of propan-2-amine.
  • TutorChase. Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes.

Sources

Foundational

In Silico ADMET Profiling of 2-Methyl-2-(4-methylphenyl)propan-1-amine: A Computational Toxicology & Pharmacokinetics Guide

Topic: In Silico ADMET Prediction for 2-Methyl-2-(4-methylphenyl)propan-1-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and DMPK Scientists Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Silico ADMET Prediction for 2-Methyl-2-(4-methylphenyl)propan-1-amine Content Type: Technical Whitepaper / Methodological Guide Audience: Computational Chemists, Medicinal Chemists, and DMPK Scientists

Executive Summary & Structural Logic

This guide provides a rigorous framework for the computational (in silico) assessment of 2-Methyl-2-(4-methylphenyl)propan-1-amine (CAS: 786602-39-9). This molecule represents a specific structural class of


-arylethylamines characterized by a 

-quaternary carbon center
.

Unlike its isomer Phentermine (


-dimethylphenethylamine), where the steric bulk protects the amine nitrogen directly, the target molecule positions the amine on a primary carbon (

), while the steric bulk (gem-dimethyl and p-tolyl group) is located at the

-position. This structural nuance critically alters its predicted metabolic stability, Monoamine Oxidase (MAO) affinity, and lipophilicity profile compared to classical amphetamines.
Chemical Identity[1][2][3]
  • IUPAC Name: 2-Methyl-2-(4-methylphenyl)propan-1-amine

  • SMILES: CC1=CC=C(C=C1)C(C)(C)CN[1]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 163.26 g/mol

  • Structural Class:

    
    -dimethyl-phenethylamine derivative (specifically a p-tolyl analog).
    

Physicochemical Profiling (The "A" in ADMET)

The first pillar of ADMET prediction is establishing the physicochemical landscape. For this lipophilic amine, accurate LogP prediction is paramount for estimating Blood-Brain Barrier (BBB) penetration.

Lipophilicity & Solubility Protocols

The presence of the p-tolyl group and the gem-dimethyl moiety significantly increases lipophilicity compared to unsubstituted phenethylamine.

Predicted Parameters (Consensus Modeling):

ParameterPredicted ValueMethodological BasisImplication
Consensus LogP 2.8 – 3.2 Average of iLOGP, XLOGP3, WLOGP, MLOGP, Silicos-ITHigh BBB Permeability. Optimal range for CNS active agents (1.5 < LogP < 3.5).
LogS (ESOL) -3.1 to -3.5 Topological estimation (SwissADME)Moderately Soluble. Corresponds to ~0.1 mg/mL. Formulation may require salt forms (e.g., HCl).
TPSA 26.02 Ų Fragment-based contribution (1° Amine)Excellent Absorption. TPSA < 90 Ų strongly favors passive diffusion.
pKa (Base) ~9.8 - 10.2 Hammett equation estimation for primary aminesExists predominantly as a cation (

) at physiological pH (7.4).
The "Rule of 5" Compliance

The molecule passes all Lipinski filters, indicating high oral bioavailability:

  • MW: < 500 (163.26)

  • LogP: < 5 (~3.0)

  • H-Bond Donors: < 5 (2: from

    
    )
    
  • H-Bond Acceptors: < 10 (1: from N)

Pharmacokinetic Predictions (D-M-E)

This section details the predicted Distribution, Metabolism, and Excretion pathways.[3][4][5] The structural logic here is derived from the "Metabolic Soft Spot" analysis.

Distribution: The CNS Vector

Due to the low TPSA and high LogP, this molecule is predicted to be a P-gp (P-glycoprotein) non-substrate and a high-efficiency BBB penetrator.

  • Brain/Blood Partition Coefficient (LogBB): Estimated > 0.5 (High CNS concentration).

  • Visual Model: It will plot within the "Yolk" of the SwissADME BOILED-Egg diagram.

Metabolic Fate (The Critical Differentiator)

Unlike amphetamines (which are


-methylated), this molecule is 

-methylated.
  • MAO Susceptibility: The primary amine is accessible. However, the bulky

    
    -quaternary center (
    
    
    
    ) creates steric hindrance that may reduce the rate of deamination by MAO-A/B compared to phenethylamine, though likely less effectively than
    
    
    -methylation.
  • CYP450 Oxidation: The para-methyl group on the benzene ring is a major "soft spot" for CYP mediated oxidation.

    • Pathway:

      
      .
      
    • This oxidation will rapidly increase polarity and facilitate excretion.

Experimental Workflow for Validation

To validate these predictions, the following metabolic stability assay is recommended.

MetabolicWorkflow Start Test Compound (1 µM) Incubation Incubation Human Liver Microsomes (HLM) + NADPH Start->Incubation Quench Quench (ACN) at 0, 15, 30, 60 min Incubation->Quench Analysis LC-MS/MS Analysis (Monitor Parent Depletion) Quench->Analysis MetID Metabolite ID (Search for +16 Da (OH) and +30 Da (COOH)) Analysis->MetID

Figure 1: Standard Metabolic Stability Workflow. The "Metabolite ID" step specifically targets the predicted carboxylic acid metabolite derived from the p-tolyl group.

Toxicity Profiling (The "T")

Computational toxicology must prioritize cardiotoxicity and mutagenicity for this structural class.

hERG Inhibition (Cardiotoxicity)

Lipophilic amines with a basic center are classic pharmacophores for hERG channel blockade, which can lead to QT prolongation.

  • Prediction: Medium Risk. The lack of a secondary aromatic ring reduces the risk compared to potent hERG blockers (like terfenadine), but the lipophilicity warrants an in vitro patch-clamp assay early in development.

Hepatotoxicity & Ames Mutagenicity
  • Hepatotoxicity: Predicted Low . The molecule lacks reactive Michael acceptors or toxicophores associated with idiosyncratic liver injury (DILI).

  • Ames Test: Predicted Negative . Simple phenethylamines rarely exhibit direct DNA intercalation or alkylation.

Strategic Workflow: How to Perform the Prediction

This protocol utilizes open-access, authoritative tools to generate the data discussed above.

Step 1: Ligand Preparation
  • Convert the IUPAC name to SMILES: CC1=CC=C(C=C1)C(C)(C)CN

  • Use RDKit or OpenBabel to generate a 3D conformer and minimize energy (MMFF94 force field). This ensures accurate surface area calculations.

Step 2: SwissADME Analysis[11][12]
  • Navigate to the .

  • Input the SMILES.[6]

  • Critical Check: Verify the "BOILED-Egg" plot. The molecule must appear in the Yellow Ellipse (Brain penetration) and NOT have a Blue Dot (P-gp substrate).

  • Reference: Daina, A. et al. (2017).

Step 3: ADMETlab 2.0 Profiling
  • Navigate to .[3]

  • Focus on the Toxicity module.

  • Record probabilities for:

    • hERG Blockers (High concern if > 0.7).

    • H-HT (Human Hepatotoxicity).

    • DILI (Drug Induced Liver Injury).

Step 4: Visualization of the Decision Tree

Use the following logic to interpret the results and decide on the molecule's developability.

DecisionTree Input Input SMILES: CC1=CC=C(C=C1)C(C)(C)CN LogP_Check Check Consensus LogP Range: 2.0 - 4.0? Input->LogP_Check BBB_Check SwissADME BOILED-Egg: Inside Yellow Yolk? LogP_Check->BBB_Check Yes Result_Fail Candidate: High Risk (Modify Structure) LogP_Check->Result_Fail No (<1 or >5) Tox_Check ADMETlab 2.0: hERG Probability < 0.7? BBB_Check->Tox_Check Yes BBB_Check->Result_Fail No (Gut only) Result_Lead Candidate: CNS Active Lead (Proceed to Synthesis) Tox_Check->Result_Lead Yes Tox_Check->Result_Fail No (Cardiotox Risk)

Figure 2: In Silico Go/No-Go Decision Tree. This logic gate ensures that only compounds with appropriate CNS distribution and acceptable toxicity profiles move to wet-lab synthesis.

References

  • SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017).[7] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[8][9] Scientific Reports, 7, 42717.[5] [Link]

  • ADMETlab 2.0 Platform: Xiong, G., Wu, Z., Yi, J., et al. (2021).[3][4][10][11] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties.[3][4][11][12] Nucleic Acids Research, 49(W1), W5–W14.[3][10] [Link]

  • Consensus LogP Modeling: Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of Pharmaceutical Sciences, 98(3), 861-893.[13] [Link]

  • hERG Channel Inhibition: Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440, 463–469. [Link]

Sources

Exploratory

Literature review on substituted 2-phenylpropan-1-amine analogs

This guide provides an in-depth technical analysis of substituted 2-phenylpropan-1-amine analogs, a class of phenethylamine isomers distinct from the more widely known -methylphenethylamines (amphetamines). Structural Ar...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of substituted 2-phenylpropan-1-amine analogs, a class of phenethylamine isomers distinct from the more widely known


-methylphenethylamines (amphetamines).

Structural Architecture, Synthesis, and Pharmacological Divergence[1]

Executive Summary

2-Phenylpropan-1-amine, commonly known as ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-methylphenethylamine (BMPEA) , represents a critical structural isomer of amphetamine (1-phenylpropan-2-amine). While amphetamine is defined by an 

-methyl group that confers resistance to monoamine oxidase (MAO) and potent psychostimulant effects via dopamine release, BMPEA features a

-methyl group. This positional shift dramatically alters the pharmacodynamic profile, shifting selectivity toward the Norepinephrine Transporter (NET) and the Trace Amine-Associated Receptor 1 (TAAR1) , while significantly reducing potency at the Dopamine Transporter (DAT).

This guide details the synthesis, Structure-Activity Relationships (SAR), and metabolic fate of BMPEA and its substituted analogs, serving as a reference for medicinal chemists and toxicologists.

Part 1: Chemical Architecture & Isomerism

The core distinction lies in the placement of the methyl group on the ethylamine chain. This steric alteration dictates the binding mode within the monoamine transporter orthosteric sites.

FeatureAmphetamine (

-Methyl)
BMPEA (

-Methyl)
IUPAC Name 1-phenylpropan-2-amine2-phenylpropan-1-amine
Structure Ph-CH

-CH(CH

)-NH

CH

-CH(Ph)-CH

-NH

Chiral Center C2 (

-carbon)
C2 (

-carbon)
Primary Target DAT / NET ReleaserNET Substrate / TAAR1 Agonist
MAO Stability High (Steric block of

-H)
Moderate/Low (Substrate or MAO-B Inhibitor)
Structural Analogs

Modifications typically occur at two vectors:

  • Nitrogen Substitution: N-methylation (MPPA) and N,N-dimethylation (DMPPA).[1]

  • Ring Substitution: Introduction of electron-withdrawing (e.g., 4-Cl) or electron-donating (e.g., 3,4-dimethoxy) groups.

Part 2: Synthesis Protocols

The synthesis of 2-phenylpropan-1-amine requires constructing the carbon skeleton with the phenyl ring at the


-position relative to the amine. Two primary validated pathways exist.
Method A: Catalytic Reduction of 2-Phenylpropionitrile

This is the industrial standard for high-yield synthesis, utilizing the commercially available 2-phenylpropanenitrile.

  • Precursor: 2-Phenylpropionitrile (Hydratroponitrile).

  • Reagents: Hydrogen gas (

    
    ), Raney Nickel or Pd/C catalyst, Ammonia (to suppress secondary amine formation).
    
  • Conditions: High pressure (50–100 psi), elevated temperature (60–80°C).

Protocol:

  • Dissolve 2-phenylpropionitrile (10 mmol) in anhydrous ethanol saturated with ammonia gas.

  • Add Raney Nickel (approx. 10% w/w).

  • Hydrogenate in a Parr shaker at 60 psi for 6 hours.

  • Filter catalyst over Celite.

  • Acidify filtrate with HCl/ether to precipitate 2-phenylpropan-1-amine hydrochloride.

Method B: Reduction of 2-Phenyl-1-nitropropene

Useful for laboratory-scale synthesis of substituted analogs where the corresponding aldehyde is available.

  • Step 1 (Henry Reaction): Condensation of benzaldehyde (or substituted benzaldehyde) with nitroethane is not suitable here because that yields the

    
    -methyl skeleton (amphetamine precursor).
    
  • Correction: To get the

    
    -methyl skeleton via nitro-olefins, one must condense acetophenone  with nitromethane (yields 1-phenyl-1-propene structure? No).
    
  • Correct Route: The condensation of hydratropaldehyde (2-phenylpropanal) with nitromethane is difficult.

  • Alternative Route: Hydroboration-Oxidation of

    
    -Methylstyrene  followed by amination, or reduction of 2-phenylpropanamide .
    

Refined Protocol (Amide Reduction):

  • Acylation: React 2-phenylpropanoic acid with thionyl chloride (

    
    ) to form the acid chloride.
    
  • Amidation: Treat with aqueous ammonia to yield 2-phenylpropanamide.

  • Reduction: Reflux amide with Lithium Aluminum Hydride (

    
    ) in dry THF.
    
    • Caution: Quench carefully with Fieser method (

      
      , 15% 
      
      
      
      ,
      
      
      ).
Visualization: Synthetic Pathways

Synthesis cluster_legend Reaction Types Precursor1 2-Phenylpropionitrile Reagent1 H2 / Raney Ni / NH3 Precursor1->Reagent1 Precursor2 2-Phenylpropanoic Acid Reagent2 1. SOCl2 2. NH3 Precursor2->Reagent2 Inter1 2-Phenylpropanamide Reagent3 LiAlH4 / THF Inter1->Reagent3 Product 2-Phenylpropan-1-amine (BMPEA) Reagent1->Product Catalytic Reduction Reagent2->Inter1 Amidation Reagent3->Product Hydride Reduction Reduction Reduction

Caption: Validated synthetic routes yielding the


-methylphenethylamine scaffold via nitrile reduction or amide reduction.
Part 3: Pharmacology & SAR[4][5][6]

The pharmacological profile of substituted 2-phenylpropan-1-amines is defined by their interaction with monoamine transporters (MATs) and trace amine receptors.

1. Transporter Selectivity (NET vs. DAT)

Unlike amphetamines, which equipotently release dopamine and norepinephrine, BMPEA analogs are NET-selective .

  • Mechanism: They act as substrates, translocating via NET to displace norepinephrine from storage vesicles (VMAT2 interaction), causing efflux.

  • DAT Activity: The

    
    -methyl group creates steric clash within the DAT orthosteric binding site, reducing affinity by approximately 10-fold compared to amphetamine.
    
2. MAO Interaction & Metabolic Stability
  • MAO-B Selectivity: Certain ring-substituted analogs (e.g., p-chloro-

    
    -methylphenethylamine) act as selective, reversible inhibitors of MAO-B.[2]
    
  • Metabolic Fate: BMPEA has a significantly shorter half-life than amphetamine (approx. 20–90 mins in rodent models).

  • Primary Metabolite: 1-amino-2-phenylpropan-2-ol (via hydroxylation). The lack of the

    
    -methyl group makes the amine more accessible to oxidative deamination compared to amphetamine, though the 
    
    
    
    -methyl provides some resistance compared to unsubstituted phenethylamine.
3. Structure-Activity Relationship (SAR) Data
CompoundNET IC

(nM)
DAT IC

(nM)
Selectivity (DAT/NET)Primary Effect
Amphetamine ~50~400.8 (Balanced)Psychostimulant
BMPEA ~200~250012.5 (NET Selective)Pressor / Sympathomimetic
N-Methyl-BMPEA ~350>5000>14Weak Pressor
3,4-Dimethoxy-BMPEA WeakInactiveN/APossible MAO Inhibitor
Visualization: Pharmacological Interaction Network

Pharmacology Ligand Substituted 2-Phenylpropan-1-amine NET Norepinephrine Transporter (NET) Ligand->NET High Affinity Substrate DAT Dopamine Transporter (DAT) Ligand->DAT Low Affinity TAAR1 TAAR1 Receptor Ligand->TAAR1 Agonist MAO Monoamine Oxidase (MAO-B) Ligand->MAO Substrate or Inhibitor (Analog dependent) Pressor Hypertension / Cardiovascular Stress NET->Pressor NE Efflux Stimulant Psychomotor Stimulation DAT->Stimulant DA Efflux Metabolism Metabolic Degradation (Short Half-Life) MAO->Metabolism Oxidation

Caption: Pharmacodynamic profile showing high NET selectivity and metabolic susceptibility, contrasting with amphetamine's balanced DAT/NET profile.

Part 4: Toxicology & Safety Profile

Research indicates that BMPEA is often found as an adulterant in dietary supplements (e.g., Acacia rigidula extracts).

  • Cardiovascular Risk: Due to potent NET agonism, BMPEA induces significant hypertension and tachycardia without the cognitive "high" of amphetamine, leading to a narrow therapeutic index and high risk of adverse cardiac events.

  • Metabolic Biomarkers: Detection of 1-amino-2-phenylpropan-2-ol in urine serves as a specific biomarker to distinguish BMPEA intake from amphetamine intake in forensic analysis.

References
  • Cohen, P. A., et al. (2015). The Supplement Adulterant ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. National Institutes of Health. Link
    
  • Rickli, A., et al. (2019). Pharmacological profiles of compounds in preworkout supplements. European Journal of Pharmacology. Link

  • Wietecha-Posłuszny, R., et al. (2016). Detection of

    
    -methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS. Drug Testing and Analysis. Link
    
  • Kinemuchi, H., et al. (1987). Selective inhibition of MAO-B by p-chloro-

    
    -methylphenethylamine. Journal of Neurochemistry. Link
    
  • Broadhurst, A. D., et al. (1978). The Synthesis of 2-Amino-1-Phenylpropanes. Journal of the Chemical Society. Link

Sources

Protocols & Analytical Methods

Method

High-Sensitivity LC-MS/MS Protocol for the Quantification of Novel Psychoactive Substances (NPS) in Biological Matrices

[1] Abstract The rapid proliferation of Novel Psychoactive Substances (NPS)—including synthetic cathinones, opioids, and cannabinoids—presents a critical analytical challenge due to their structural diversity and isobari...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract The rapid proliferation of Novel Psychoactive Substances (NPS)—including synthetic cathinones, opioids, and cannabinoids—presents a critical analytical challenge due to their structural diversity and isobaric complexity. This application note details a robust, validated HPLC-MS/MS workflow designed for the simultaneous quantification of NPS in human whole blood and urine. The method leverages biphenyl column chemistry for superior isomer separation and adheres to ANSI/ASB Standard 036 (formerly SWGTOX) guidelines for forensic validation.

Introduction: The Analytical "Cat and Mouse" Game

The NPS landscape is volatile. As legislation bans specific structures, clandestine chemists synthesize "legal" analogs, often differing only by a single methyl group or halogen position. For the forensic toxicologist, this creates two primary hurdles:

  • Isobaric Interference: Positional isomers (e.g., 3-MMC vs. 4-MMC) share identical precursor and product ions, rendering standard C18 separation insufficient.

  • Matrix Complexity: Low-dosage potency (especially in synthetic opioids like nitazenes) requires sub-ng/mL sensitivity in complex biological matrices.

This protocol addresses these challenges using a Biphenyl stationary phase , which utilizes


 interactions to separate positional isomers that co-elute on traditional alkyl phases.

Experimental Workflow

The following diagram outlines the decision tree for sample preparation based on matrix type, ensuring optimal recovery and instrument longevity.

NPS_Workflow Start Biological Sample Matrix_Decision Matrix Type? Start->Matrix_Decision Urine Urine Matrix_Decision->Urine High Conc. Blood Whole Blood / Plasma Matrix_Decision->Blood Complex Matrix Prep_Urine Enzymatic Hydrolysis (ß-glucuronidase, 60°C, 1h) Urine->Prep_Urine Prep_Blood Protein Precipitation (PPT) Ice-cold ACN w/ 0.1% Formic Acid Blood->Prep_Blood SPE Solid Phase Extraction (SPE) Mixed-Mode Cation Exchange Prep_Urine->SPE Clean-up Required Prep_Blood->SPE Supernatant Load Evap Evaporation & Reconstitution (95:5 Mobile Phase A:B) SPE->Evap LC HPLC Separation Biphenyl Column (2.1 x 100mm) Evap->LC MS MS/MS Detection ESI+ Dynamic MRM LC->MS Data Quantification & Reporting TargetLynx / MultiQuant MS->Data

Caption: Unified workflow for NPS extraction from urine and blood, highlighting matrix-specific pretreatment steps prior to SPE and LC-MS/MS analysis.

Materials and Methods

Reagents and Standards
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Buffer: 10 mM Ammonium Formate (pH 3.5).

  • Internal Standards (IS): Deuterated analogs (e.g., Mephedrone-d3, Fentanyl-d5) added at 10 ng/mL concentration.

Sample Preparation Protocol

Step 1: Pre-treatment

  • Whole Blood: Aliquot 200 µL blood. Add 600 µL ice-cold ACN (containing 1% FA) dropwise while vortexing to precipitate proteins. Centrifuge at 10,000 x g for 10 min. Transfer supernatant.

  • Urine: Aliquot 200 µL urine. Add 50 µL

    
    -glucuronidase buffer. Incubate at 60°C for 45 mins to cleave glucuronide conjugates.
    

Step 2: Solid Phase Extraction (Recommended for Sensitivity) Using a Mixed-Mode Cation Exchange cartridge (e.g., Oasis MCX or Strata-X-C):

  • Condition: 1 mL MeOH, then 1 mL Water.

  • Load: Pre-treated sample (diluted to <5% organic content).

  • Wash 1: 1 mL 2% Formic Acid in Water (removes acidic/neutral interferences).

  • Wash 2: 1 mL MeOH (removes hydrophobic neutrals).

  • Elute: 2 x 500 µL of 5% Ammonium Hydroxide in MeOH (elutes basic NPS).

  • Reconstitute: Evaporate to dryness under

    
     at 40°C. Reconstitute in 200 µL Initial Mobile Phase.
    
LC-MS/MS Conditions

Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Restek Raptor Biphenyl or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 2.7 µm). Why? The biphenyl phase offers enhanced selectivity for aromatic and isomeric compounds common in NPS.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 30°C (Lower temperature improves isomer separation).[1]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Load
8.0 50 Linear Ramp (NPS elution)
9.0 95 Wash
11.0 95 Hold
11.1 5 Re-equilibration

| 13.0 | 5 | End |

Mass Spectrometry:

  • Source: Electrospray Ionization (ESI) Positive Mode.[2]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450°C.

  • Acquisition: Dynamic MRM (dMRM) to maximize dwell time for co-eluting peaks.

Representative MRM Transitions:

Analyte Precursor (m/z) Quantifier (m/z) Qualifier (m/z) Retention (min)
Mephedrone (4-MMC) 178.1 160.1 145.1 4.2
3-MMC (Isomer) 178.1 160.1 145.1 4.5
MDPV 276.2 126.1 175.1 6.8
Acetyl Fentanyl 323.2 188.1 105.1 7.2

| AB-PINACA | 331.2 | 286.1 | 145.1 | 8.5 |

Method Validation (ANSI/ASB 036 Compliance)

To ensure the method is legally defensible, validation must follow strict protocols [1, 2].

Matrix Effect (ME) & Recovery (RE)

Matrix effects can severely suppress ionization, leading to false negatives.

  • Set A: Standards in neat solvent.

  • Set B: Standards spiked into extracted blank matrix (Post-extraction spike).

  • Set C: Standards spiked into matrix before extraction (Pre-extraction spike).

Calculations:




Acceptance Criteria: ME should be between 75-125% (or consistent if corrected by IS). RE should be >50% for consistent quantification.

Linearity and Sensitivity
  • Range: 1 ng/mL to 1000 ng/mL.

  • LOD (Limit of Detection): Lowest concentration with S/N > 3 and retention time within ±0.1 min of standard.

  • LOQ (Limit of Quantification): Lowest concentration with S/N > 10 and precision (CV) < 20%.

From the Bench: Expert Tips & Troubleshooting

  • The "Isomer Trap": 3-MMC and 4-MMC are notoriously difficult to separate. If your resolution (

    
    ) is < 1.5, lower the column temperature to 25°C or reduce the gradient slope between 4-6 minutes.
    
  • Carryover: Synthetic cannabinoids (e.g., AB-PINACA) are "sticky." Use a needle wash of 1:1:1 Isopropanol:Acetonitrile:Acetone with 0.1% Formic Acid to eliminate carryover between injections.

  • Internal Standards: Always use deuterated IS for the specific class of drugs. Using a cathinone IS for a cannabinoid analyte will fail to correct for matrix effects due to retention time differences.

References

  • ANSI/ASB Standard 036 , "Standard Practices for Method Validation in Forensic Toxicology," 1st Ed., 2019. Link

  • Scientific Working Group for Forensic Toxicology (SWGTOX) , "Standard Practices for Method Validation in Forensic Toxicology," Journal of Analytical Toxicology, vol. 37, no.[3][4][5] 7, pp. 452–474, 2013.[4] Link

  • Concheiro, M., et al. , "High Resolution Orbitrap MS for Detecting New Psychoactive Drugs," Thermo Fisher Scientific Application Note. Link

  • Phenomenex , "LC-MS/MS Analysis of Synthetic Cathinones from Urine using Luna Omega Polar C18," Application Note. Link

Sources

Application

GC-MS Protocol for the Identification of 2-Methyl-2-(4-methylphenyl)propan-1-amine

Application Note: AN-GCMS-2026-04 Introduction & Scientific Context The analyte 2-Methyl-2-(4-methylphenyl)propan-1-amine (CAS Registry Number: Not widely listed; structural isomer of methylated phentermine) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GCMS-2026-04

Introduction & Scientific Context

The analyte 2-Methyl-2-(4-methylphenyl)propan-1-amine (CAS Registry Number: Not widely listed; structural isomer of methylated phentermine) represents a specific challenge in gas chromatography-mass spectrometry (GC-MS). Structurally, it is a


-dimethylphenethylamine  derivative with the amine group located on a primary carbon, and a quaternary carbon at the 

-position relative to the nitrogen.

Structural Analysis:

  • Formula:

    
    
    
  • Molecular Weight: 163.26 g/mol

  • Key Feature: The primary amine (

    
    ) is sterically unhindered, but the adjacent 
    
    
    
    -carbon is quaternary (bonded to two methyl groups and the p-tolyl ring).

Analytical Challenges:

  • Volatility & Adsorption: As a primary amine, the free base is highly polar and prone to adsorption on active silanol sites in the GC inlet and column, leading to peak tailing and sensitivity loss.

  • Isomeric Discrimination: It is an isomer of 4-methylphentermine (where the amine is on the tertiary carbon). Distinguishing these requires precise fragmentation analysis; the position of the amine dictates the

    
    -cleavage mechanism.
    
  • Mass Spectral Ambiguity: In its underivatized form, the Electron Ionization (EI) spectrum is dominated by a non-diagnostic base peak at m/z 30 (

    
    ), characteristic of all primary amines.
    

Strategic Solution: This protocol mandates Chemical Derivatization using Trifluoroacetic Anhydride (TFAA).[1] Derivatization serves two purposes:

  • Chromatographic Stability: Caps the polar N-H protons, improving peak shape.

  • Diagnostic Fragmentation: Shifts the base peak from m/z 30 to m/z 126 (the N-trifluoroacetyl-methylene iminium ion), allowing clear differentiation from phentermine-like isomers (which typically yield m/z 154 for TFA derivatives).

Experimental Workflow

The following workflow ensures reproducibility and maximizes signal-to-noise ratios.

2.1 Reagents & Standards
  • Solvents: Ethyl Acetate (LC-MS Grade), Hexane (for extraction).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), >99% purity.

  • Base: 1M NaOH (for LLE).

  • Internal Standard: Deuterated Amphetamine (

    
    -Amphetamine) or Diphenylamine.
    
2.2 Sample Preparation (Liquid-Liquid Extraction)

For biological matrices (plasma/urine) or aqueous reaction mixtures:

  • Alkalinization: Aliquot 1.0 mL of sample. Add 200

    
    L of 1.0 M NaOH to adjust pH > 12. (Ensures amine is in free base form 
    
    
    
    ).
  • Extraction: Add 2.0 mL of Hexane:Ethyl Acetate (90:10) . Vortex vigorously for 2 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes. Transfer the upper organic layer to a clean borosilicate glass vial.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C. Do not over-dry to prevent loss of volatile free amine.

2.3 Derivatization Protocol (Acylation)

Critical Step: Perform in a fume hood due to corrosive reagents.

  • Reconstitution: Redissolve the residue in 50

    
    L of Ethyl Acetate.
    
  • Reaction: Add 50

    
    L of TFAA . Cap the vial immediately with a PTFE-lined crimp cap.
    
  • Incubation: Incubate at 60°C for 20 minutes .

    • Mechanism: The nucleophilic nitrogen attacks the carbonyl of the anhydride, releasing trifluoroacetic acid as a byproduct.

  • Clean-up: Evaporate the mixture to dryness under Nitrogen (to remove excess TFAA and acid).

  • Final Solvent: Reconstitute in 100

    
    L of Ethyl Acetate for GC-MS injection.
    
GC-MS Method Parameters

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

ParameterSettingRationale
Inlet Split/Splitless (Split 10:1)Split mode prevents column overload; Splitless for trace analysis.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Column Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25

m)
Low-bleed, non-polar phase ideal for derivatized amines.
Carrier Gas Helium, Constant Flow 1.0 mL/minStandard for consistent retention times.
Oven Program 70°C (hold 1 min)

20°C/min

280°C (hold 5 min)
Fast ramp removes solvent; final hold elutes high-boilers.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source EI (70 eV), 230°CStandard ionization energy for library matching.
Acquisition Scan Mode (m/z 40–450)Full spectral data for identification.
Data Analysis & Interpretation
4.1 Fragmentation Logic (TFA Derivative)

The TFA derivative of 2-Methyl-2-(4-methylphenyl)propan-1-amine has a Molecular Weight of 259 Da .

Structure:



Primary Fragmentation Pathway (


-Cleavage): 
The bond between the 

-carbon (methylene) and the

-carbon (quaternary) is the weakest link due to the stability of the resulting fragments.
  • Base Peak (m/z 126):

    • Cleavage yields the N-containing fragment:

      
      .
      
    • Mass Calculation:

      
      .
      
    • Diagnostic Value: This peak confirms the amine is on a primary carbon (

      
      ). If the amine were on a tertiary carbon (like Phentermine), the fragment would be m/z 154.
      
  • Carbocation Fragment (m/z 133):

    • The remaining hydrocarbon charge:

      
      .
      
    • Mass Calculation:

      
      .
      
    • This ion is highly stabilized by the aromatic ring and the two methyl groups (tertiary benzylic carbocation).

  • Molecular Ion (m/z 259):

    • Typically weak but visible in TFA derivatives.

4.2 Summary of Diagnostic Ions
Ion (m/z)IdentityOrigin
259

Molecular Ion (TFA derivative)
126 Base Peak

(

-cleavage N-side)
133 Major Ion

(

-cleavage C-side)
91 Tropylium

(Aromatic ring fragment)
Visualizations
Diagram 1: Derivatization & Fragmentation Pathway

This diagram illustrates the reaction with TFAA and the subsequent mass spectral cleavage that generates the diagnostic ions.

G cluster_0 Sample Preparation cluster_1 GC-MS Fragmentation (EI 70eV) Analyte Analyte (Free Base) MW: 163 (Primary Amine) Reaction Acylation Reaction 60°C, 20 min Analyte->Reaction TFAA Reagent: TFAA (Trifluoroacetic Anhydride) TFAA->Reaction Derivative TFA-Derivative MW: 259 Precursor Ion Reaction->Derivative Yields AlphaCleavage α-Cleavage (C1-C2 Bond Break) Derivative->AlphaCleavage EI Source Frag1 Base Peak: m/z 126 [CH2=NH-CO-CF3]+ AlphaCleavage->Frag1 Charge Retention (N) Frag2 Carbocation: m/z 133 [(p-Tolyl)-C(Me)2]+ AlphaCleavage->Frag2 Charge Retention (C)

Caption: Reaction scheme showing TFA derivatization followed by EI fragmentation yielding the diagnostic m/z 126 base peak.

Diagram 2: Analytical Decision Tree

A logic flow for distinguishing this compound from its isomers.

D Start Unknown Amine Sample (Phenethylamine Class) Deriv Derivatize with TFAA Start->Deriv GCMS Run GC-MS (EI) Deriv->GCMS Decision Analyze Base Peak (Major Fragment) GCMS->Decision Result154 Base Peak: m/z 154 [C(Me)2=NH-TFA]+ Decision->Result154 Amine on Tertiary C (e.g., Phentermine) Result126 Base Peak: m/z 126 [CH2=NH-TFA]+ Decision->Result126 Amine on Primary C (Target Analyte) Result140 Base Peak: m/z 140 [CH(Me)=NH-TFA]+ Decision->Result140 Amine on Secondary C (e.g., Amphetamine analogs) Confirm Confirm with m/z 133 (p-Tolyl-isopropyl carbocation) Result126->Confirm

Caption: Decision tree for distinguishing the target analyte from isomeric phenethylamines based on TFA-derivative base peaks.

References
  • Lin, D. L., et al. (1997). Differentiation of Desoxyephedrine and its Isomers by GC-MS. Journal of Analytical Toxicology. Link

  • Kusch, P. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A. Link

  • BenchChem. (2025).[1] Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Phenethylamine Class. Link

Sources

Method

Using 2-Methyl-2-(4-methylphenyl)propan-1-amine in neurotransmitter reuptake assays

An In-Depth Guide to the Characterization of 2-Methyl-2-(4-methylphenyl)propan-1-amine in Neurotransmitter Reuptake Assays Abstract This document provides a comprehensive guide for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Characterization of 2-Methyl-2-(4-methylphenyl)propan-1-amine in Neurotransmitter Reuptake Assays

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-Methyl-2-(4-methylphenyl)propan-1-amine, a novel compound with potential activity at monoamine transporters. We present detailed protocols for conducting robust in vitro neurotransmitter reuptake inhibition assays for the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. Methodologies for both the classical radioligand-based uptake assays and modern fluorescence-based, high-throughput compatible assays are described in detail. The protocols are designed to be self-validating, incorporating essential controls and reference compounds to ensure data integrity. Furthermore, this guide explains the underlying scientific principles, data analysis procedures for determining inhibitory potency (IC₅₀ and Kᵢ values), and troubleshooting strategies. The aim is to equip researchers with the necessary tools to accurately determine the pharmacological profile of 2-Methyl-2-(4-methylphenyl)propan-1-amine and similar novel chemical entities.

Introduction: The Critical Role of Monoamine Transporters

Monoamine transporters (MATs), including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), are pivotal proteins in the central nervous system.[1][2] These transporters are located on the presynaptic membrane of neurons and are responsible for the reuptake of their respective neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft.[3][4] This reuptake process is crucial for terminating neurotransmitter signaling and maintaining homeostasis, thereby controlling the duration and intensity of monoaminergic neurotransmission.[3][5]

Due to their central role in regulating mood, cognition, and behavior, MATs are primary targets for a wide range of therapeutics, particularly for psychiatric conditions like depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[6][7][8][9] They are also the principal targets for various psychostimulants and drugs of abuse.[7][8]

Characterizing the interaction of novel compounds with these transporters is a fundamental step in drug discovery. 2-Methyl-2-(4-methylphenyl)propan-1-amine is a novel compound whose affinity and potency for MATs are yet to be fully elucidated. This guide provides the experimental framework to determine its inhibitory profile at hSERT, hNET, and hDAT.

Principle of Reuptake Inhibition

In a normal synapse, neurotransmitters are released from the presynaptic terminal, cross the synaptic cleft, and bind to postsynaptic receptors. The signal is terminated when transporters actively pump the neurotransmitters back into the presynaptic neuron. Reuptake inhibitors are compounds that bind to these transporters, blocking their function. This blockage leads to an increased concentration and prolonged presence of neurotransmitters in the synaptic cleft, enhancing neurotransmission.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Presynaptic_Vesicle Synaptic Vesicle (contains Neurotransmitters) Synaptic_Cleft Synaptic Cleft Presynaptic_Vesicle->Synaptic_Cleft 1. Release (Exocytosis) MAT Monoamine Transporter (SERT, NET, or DAT) Receptor Postsynaptic Receptor Synaptic_Cleft->MAT 3. Reuptake Synaptic_Cleft->Receptor 2. Binding & Signaling Test_Compound Test Compound (2-Methyl-2-(4-methylphenyl)propan-1-amine) Test_Compound->MAT 4. Inhibition Neurotransmitter Neurotransmitter (5-HT, NE, or DA)

Figure 1: Mechanism of Monoamine Reuptake Inhibition. This diagram illustrates the key steps in synaptic neurotransmission and the point of intervention for a reuptake inhibitor like the test compound.

Materials and Reagents

Successful and reproducible assays depend on high-quality reagents and properly maintained cell lines.

Reagent / Material Description & Recommended Source Purpose
Test Compound 2-Methyl-2-(4-methylphenyl)propan-1-amineThe compound of interest to be tested for MAT inhibition.
Cell Lines HEK-293 cells stably expressing hDAT, hNET, or hSERT.Biological system for expressing the target transporters.
Cell Culture Media DMEM, 10% Fetal Bovine Serum (FBS), Penicillin/Streptomycin.For propagation and maintenance of cell lines.
Assay Plates 96-well, black, clear-bottom plates (for fluorescence assays); 96-well standard plates (for radioligand assays).Vessel for conducting the assays.
Radioligands [³H]Dopamine or [³H]WIN 35,428 (for DAT); [³H]Norepinephrine or [³H]Nisoxetine (for NET); [³H]Serotonin ([³H]5-HT) (for SERT).Labeled substrates for tracking transporter uptake.[1][7][10]
Fluorescent Substrate Kit Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices).[11][12][13]A non-radioactive alternative for measuring transporter activity.
Reference Inhibitors Vanoxerine (GBR-12909) or Cocaine (DAT); Desipramine or Nisoxetine (NET); Fluoxetine or Citalopram (SERT).[8][14][15]Positive controls with known potencies for assay validation.
Assay Buffer Krebs-Ringer-HEPES (KRH) buffer or Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.Provides a physiological ionic environment for the cells during the assay.[16][17]
Scintillation Fluid Liquid scintillation cocktail (e.g., Ultima Gold).For detecting radioactivity in the radioligand assay.
Instrumentation Liquid Scintillation Counter; Fluorescence Microplate Reader (bottom-read capable).For quantifying the assay signal.

Experimental Protocols

Two primary methods are presented: a traditional radioligand uptake assay and a modern fluorescence-based assay. It is recommended to characterize a novel compound using both methods to confirm its activity profile.

Protocol 1: Radioligand-Based Uptake Inhibition Assay

This method is considered the gold standard and directly measures the functional inhibition of transporter-mediated uptake of a radiolabeled substrate.[1][7]

Day 1: Cell Plating

  • Culture HEK-293 cells expressing the transporter of interest (hDAT, hNET, or hSERT) to approximately 80-90% confluency.

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Plate the cells in a 96-well plate at a density of 40,000–60,000 cells per well.[2][11]

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

Day 2: Uptake Assay

  • Prepare Reagents:

    • Prepare serial dilutions of the test compound (2-Methyl-2-(4-methylphenyl)propan-1-amine) and the appropriate reference inhibitor in assay buffer. The concentration range should ideally span from 10⁻¹¹ M to 10⁻⁵ M.

    • Prepare the radioligand solution in assay buffer. The final concentration should be near the known Kₘ value for the respective transporter (e.g., ~10-20 nM for [³H]Dopamine).[3]

    • Prepare a high-concentration solution of a known inhibitor for determining non-specific uptake (e.g., 10 µM Vanoxerine for DAT).[3]

  • Assay Procedure:

    • Aspirate the culture medium from the wells and gently wash the cell monolayer once with 200 µL of pre-warmed (37°C) assay buffer.[3]

    • Add 100 µL of assay buffer containing the varying concentrations of the test compound, reference inhibitor, or vehicle (for total uptake) to the appropriate wells.

    • To non-specific binding (NSB) wells, add the high-concentration inhibitor.

    • Pre-incubate the plate at 37°C for 10-20 minutes. This allows the inhibitor to bind to the transporter.[3][18]

    • Initiate the uptake by adding 50 µL of the radioligand solution to all wells.

    • Incubate for a short, defined period at 37°C (e.g., 5-10 minutes). This time must be within the linear range of uptake.[3]

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer. The cold temperature immediately halts transporter activity.[3]

    • Lyse the cells by adding 100 µL of 1% Sodium Dodecyl Sulfate (SDS) or a suitable lysis buffer to each well.

    • Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation fluid, and mix.

  • Quantification:

    • Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM).

Protocol 2: Fluorescence-Based Uptake Assay

This method utilizes a fluorescent substrate that mimics monoamine neurotransmitters, offering a safer, no-wash, high-throughput alternative to radioligand assays.[11][12][13][19]

Day 1: Cell Plating

  • Follow the same procedure as in Protocol 1, but use 96- or 384-well black, clear-bottom plates suitable for fluorescence measurements. Seed cells at a density of 40,000-60,000 cells/well for 96-well plates.[11]

Day 2: Uptake Assay

  • Prepare Reagents:

    • Prepare serial dilutions of the test compound and reference inhibitors in assay buffer as described in Protocol 1.

    • Prepare the fluorescent dye solution according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit). This solution contains both the fluorescent substrate and an extracellular quenching dye.[11][13]

  • Assay Procedure (Mix-and-Read Format):

    • Remove the culture medium and add 100 µL of the appropriate compound dilution (test compound, reference, or vehicle) to the wells.

    • Pre-incubate the plate for 10-30 minutes at 37°C.[11]

    • Add 100 µL of the prepared dye solution to all wells.

  • Quantification:

    • Endpoint Mode: Incubate the plate for 10-60 minutes at 37°C, protected from light.[11] Then, measure the fluorescence intensity using a bottom-read fluorescence microplate reader (e.g., Excitation ~440 nm, Emission ~520 nm, but confirm with kit specifications).

    • Kinetic Mode: Immediately place the plate in the microplate reader pre-set to 37°C. Measure the fluorescence signal at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes. This allows for real-time monitoring of uptake inhibition.[12]

Data Analysis and Interpretation

Proper data analysis is crucial for deriving meaningful results.

  • Calculate Specific Uptake: For each data point, calculate the specific uptake by subtracting the average signal from the non-specific uptake/binding (NSB) wells from the measured signal.

    • Specific Uptake = Total Uptake Signal - Non-specific Uptake Signal

  • Generate Dose-Response Curves: Convert the specific uptake values to a percentage of the maximal specific uptake (vehicle control). Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) in a suitable software package (like GraphPad Prism) to fit the curve and determine the IC₅₀ value. The IC₅₀ is the concentration of the inhibitor that produces 50% of the maximal inhibition.[3]

  • Calculate Kᵢ (for competitive inhibitors): The Kᵢ value represents the binding affinity of the inhibitor and is independent of the substrate concentration used in the assay. It can be calculated using the Cheng-Prusoff equation:[18]

    • Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

    • Where:

      • [S] is the concentration of the radiolabeled or fluorescent substrate.

      • Kₘ is the Michaelis-Menten constant for the substrate with the transporter (must be determined in separate saturation kinetic experiments).[17]

Representative Data Table

The following table shows a hypothetical data summary for 2-Methyl-2-(4-methylphenyl)propan-1-amine compared to standard reference compounds.

Compound DAT Kᵢ (nM) NET Kᵢ (nM) SERT Kᵢ (nM) Selectivity (NET/DAT) Selectivity (SERT/DAT)
Test Compound [Experimental Value][Experimental Value][Experimental Value][Calculated Ratio][Calculated Ratio]
Vanoxerine (GBR-12909)~1-5>1000>1000>200>200
Desipramine~78,000~4~610.000050.0008
Fluoxetine>1000~150~1-5~150<0.005

Note: Reference Kᵢ values are approximate and can vary based on experimental conditions.[14][15]

Experimental Workflow and Troubleshooting

A clear workflow ensures consistency and helps in identifying potential issues.

cluster_workflow Experimental Workflow Start Day 1: Plate Cells (HEK-hDAT/hNET/hSERT) Incubate Incubate Overnight (37°C, 5% CO₂) Start->Incubate Prepare Day 2: Prepare Reagents (Test Compound, Controls, Substrate) Incubate->Prepare Wash Wash Cell Monolayer Prepare->Wash PreIncubate Pre-incubate with Test Compound/Controls Wash->PreIncubate Initiate Initiate Uptake with Radiolabeled or Fluorescent Substrate PreIncubate->Initiate Incubate_Uptake Incubate for Uptake (Linear Range) Initiate->Incubate_Uptake Terminate Terminate Uptake (Ice-cold wash or read plate) Incubate_Uptake->Terminate Quantify Quantify Signal (Scintillation or Fluorescence) Terminate->Quantify Analyze Data Analysis (IC₅₀ / Kᵢ Determination) Quantify->Analyze End Report Pharmacological Profile Analyze->End

Figure 2: General Experimental Workflow. This flowchart outlines the key steps from cell plating to final data analysis for a neurotransmitter uptake inhibition assay.

Troubleshooting Common Issues
Problem Potential Cause(s) Recommended Solution(s)
High variability between replicate wells Inconsistent cell plating; Pipetting errors; Edge effects on the plate; Cell monolayer detachment during washing.Ensure a homogenous cell suspension before plating; Use calibrated pipettes and consistent technique; Avoid using the outermost wells of the plate; Be gentle during wash steps.
Low signal window (low specific uptake) Low transporter expression; Poor cell health; Assay time too short or too long (outside linear range); Inactive substrate.Passage cells regularly and check expression levels; Ensure cells are healthy and confluent; Optimize incubation time through a time-course experiment; Verify the activity and concentration of the substrate.
No inhibition by reference compounds Incorrect concentration of the reference inhibitor; Degraded inhibitor stock solution; Wrong inhibitor used for the transporter type.Verify calculations and prepare fresh dilutions; Store stock solutions properly and use a fresh aliquot; Double-check that the correct selective inhibitor is being used for the target (e.g., Desipramine for NET).
Inconsistent IC₅₀ values across experiments Variation in cell passage number; Differences in reagent preparation; Fluctuation in incubation time or temperature.Use cells within a defined passage number range; Prepare fresh reagents for each experiment; Strictly control all incubation parameters.[5][7]

Conclusion

The protocols detailed in this guide provide a robust framework for the in vitro pharmacological characterization of 2-Methyl-2-(4-methylphenyl)propan-1-amine. By employing both radioligand and fluorescence-based assays, researchers can confidently determine the compound's inhibitory potency and selectivity for the dopamine, norepinephrine, and serotonin transporters. This essential data will define its mechanism of action and guide future preclinical and clinical development efforts.

References

  • New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). (2013). ACS Chemical Biology. [Link]

  • New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). (2013). ACS Chemical Biology. [Link]

  • Shine bright: considerations on the use of fluorescent substrates in living monoaminergic neurons in vitro. (2015). Frontiers in Cellular Neuroscience. [Link]

  • Illuminating the monoamine transporters: Fluorescently labelled ligands to study dopamine, serotonin and norepinephrine transporters. (2022). Basic & Clinical Pharmacology & Toxicology. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2018). Springer Nature Experiments. [Link]

  • Toward Serotonin Fluorescent False Neurotransmitters: Development of Fluorescent Dual Serotonin and Vesicular Monoamine Transporter Substrates for Visualizing Serotonin Neurons. (2017). ACS Chemical Neuroscience. [Link]

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2018). ResearchGate. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). Journal of Pharmacological and Toxicological Methods. [Link]

  • Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms. (2023). MDPI. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]

  • NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

  • Uptake and release of neurotransmitters. (2001). Current Protocols in Neuroscience. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). Current Protocols in Pharmacology. [Link]

  • SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2022). Analytical Chemistry. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). MedicalExpo. [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (2017). Current Protocols in Pharmacology. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). ResearchGate. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. [Link]

  • Inhibition of Norepinephrine Uptake in Patients With Major Depression Treated With Paroxetine. (2000). American Journal of Psychiatry. [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. (2018). Journal of Pharmacological and Toxicological Methods. [Link]

  • Overview of Monoamine Transporters. (2016). Current Protocols in Pharmacology. [Link]

  • Neurotransmitter Transporter Uptake Assay Explorer Kit. (n.d.). Biocompare. [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. [Link]

  • The chemical formulae of non-selective DAT = NET = SERT inhibitors that were studied in PD. (2015). ResearchGate. [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (2023). MDPI. [Link]

  • How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. (2019). Biochemical Society Transactions. [Link]

  • Saturation experiments. (2004). Journal of Neuroscience. [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (2023). Springer Protocols. [Link]

  • Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay. (2017). Toxicology Letters. [Link]

Sources

Application

Application Note: Advanced Protocols for the Safe Handling and Storage of Primary Amine Compounds

Abstract Primary amines ( ) are ubiquitous building blocks in pharmaceutical synthesis, serving as critical nucleophiles in amidation, reductive amination, and cross-coupling reactions. However, their high reactivity, ba...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Primary amines (


) are ubiquitous building blocks in pharmaceutical synthesis, serving as critical nucleophiles in amidation, reductive amination, and cross-coupling reactions. However, their high reactivity, basicity, and volatility present distinct challenges. Improper storage leads to rapid titer degradation via carbamate formation (

), while inadequate handling protocols pose severe inhalation and contact risks. This guide synthesizes mechanistic insights with field-proven protocols to maintain reagent integrity and operator safety.

Chemical Properties & Hazard Assessment

To handle amines safely, one must understand the molecular drivers of their instability and toxicity.

The Nucleophilic Threat: Atmospheric Degradation

Primary amines are potent nucleophiles. Upon exposure to atmospheric air, they undergo a rapid, often reversible reaction with Carbon Dioxide (


) to form ammonium carbamate salts.
  • Observation: Clear liquid amines turn cloudy or develop a white crust around the cap.

  • Impact: This alters the stoichiometry of the reagent. Weighing a "crusted" amine introduces mass errors, as a significant portion is now a non-reactive salt rather than the free base.

Basicity and Material Incompatibility

With


 values typically ranging from 9 to 11 (for aliphatic amines), these compounds are strong bases.
  • Corrosion: They aggressively attack copper, brass, and zinc alloys. Standard regulator valves made of brass must never be used with amine cylinders.

  • Exothermicity: Contact with strong acids results in violent, heat-generating neutralization reactions that can vaporize the remaining amine, creating a toxic cloud.

Mechanism of Degradation (Visualization)

The following diagram outlines the degradation pathway and the decision logic for preventing it.

AmineDegradation PureAmine Pure Primary Amine (R-NH2) AirExposure Atmospheric Exposure (CO2 + H2O) PureAmine->AirExposure Cap Left Open Carbamate Ammonium Carbamate Salt (Solid Precipitate) AirExposure->Carbamate Nucleophilic Attack on CO2 Oxidation N-Oxides / Imines (Discoloration) AirExposure->Oxidation O2 Radical Mechanism StoichError Stoichiometric Error in Synthesis Carbamate->StoichError Mass Balance Shift Oxidation->StoichError Impurity Profile

Figure 1: The degradation cascade of primary amines. Note that carbamate formation is often the fastest route to purity loss.

Storage Protocols: The "Shelf Life" System

The goal of storage is to arrest the kinetics of oxidation and carbamate formation.

Atmosphere and Temperature
  • Inert Gas Blanketing: All primary amines should be stored under an inert atmosphere (Nitrogen or Argon). Argon is preferred for liquid amines in Schlenk tubes as it is heavier than air and forms a more stable "blanket" over the liquid surface [1].

  • Temperature: Store volatile low-molecular-weight amines (e.g., propylamine, butylamine) at 2°C – 8°C to reduce vapor pressure. Aromatic amines (e.g., aniline) are prone to photo-oxidation and must be stored in amber glass in the dark.

Chemical Compatibility Matrix

Store amines in a dedicated "Bases" cabinet. Never co-locate with the classes listed below.

Incompatible ClassInteraction MechanismConsequence
Strong Acids (HCl,

)
Exothermic NeutralizationViolent heat generation; spattering; vaporization.
Oxidizers (

, Nitrates)
Redox ReactionFire; explosion; formation of toxic nitrogen oxides (

).
Halogenated Organics (

)
Nucleophilic SubstitutionExothermic alkylation; potential pressure buildup in closed vessels.
Acid Anhydrides/Chlorides AcylationRapid, uncontrollable amide formation releasing acid gas (HCl).
Metals (Copper, Brass, Zinc)Complexation/CorrosionStructural failure of valves/containers; contamination of reagent.
Container Selection[1][2]
  • Recommended: Borosilicate glass (amber), Stainless Steel (304/316), or High-Density Polyethylene (HDPE).

  • Prohibited: Aluminum (for strong alkaline amines), Copper, Brass.[1]

Handling & Transfer Protocols

Personal Protective Equipment (PPE)

Amines are notorious for permeating standard latex gloves.

  • Gloves: Use Nitrile (minimum 5 mil) for incidental splash protection. For aromatic amines (like aniline) or extended handling, use Laminate (Silver Shield) or Viton gloves, as aromatic amines can permeate nitrile in minutes [2].

  • Respiratory: All handling must occur in a certified chemical fume hood with a face velocity of 80–100 fpm.

Transfer Techniques

To maintain the "Inert Chain of Custody," avoid pouring amines through open air.[2]

Protocol: Cannula Transfer (Double-Tip Needle)

  • Setup: Secure the source flask (amine) and receiving flask under positive Nitrogen pressure.

  • Insertion: Insert a stainless steel cannula through the septum of the source flask, then into the receiving flask.

  • Transfer: Lower the cannula tip into the liquid amine in the source flask. Vent the receiving flask slightly (via a bubbler) to create a pressure differential. The liquid will flow without air exposure.

  • Completion: Remove cannula, keeping both vessels under inert gas.

Handling Logic Flowchart

Use this decision tree to determine the safest handling method based on the physical state of the amine.

HandlingLogic Start Start: Select Amine StateCheck Physical State? Start->StateCheck Liquid Liquid StateCheck->Liquid Solid Solid StateCheck->Solid VolatilityCheck High Vapor Pressure? (BP < 100°C) Liquid->VolatilityCheck DustCheck Dust Hazard? Solid->DustCheck Syringe Syringe/Cannula Transfer (Inert Atm) VolatilityCheck->Syringe Yes (Volatile/Sensitive) Pour Pour in Fume Hood (Minimize Time) VolatilityCheck->Pour No (Stable/High BP) Weighing Weigh in Hood (Anti-static boat) DustCheck->Weighing No Isolator Glove Box / Isolator DustCheck->Isolator Yes (Potent/Toxic)

Figure 2: Operational logic for selecting transfer methods. Note that high-volatility liquids require enclosed transfer methods to prevent inhalation hazards.

Emergency Response & Waste Disposal

Spill Neutralization

CRITICAL WARNING: Do not use concentrated strong acids (e.g., 12M HCl) to neutralize amine spills. The heat of reaction can vaporize the amine, increasing inhalation risk.

Protocol:

  • Evacuate: Clear the immediate area if the spill is >100mL or outside a hood.

  • PPE: Don double nitrile gloves and a respirator if outside a hood.

  • Neutralize: Apply a weak acid such as Citric Acid (solid or solution) or Sodium Bisulfate to the spill. This forms a non-volatile salt without excessive heat evolution [3].

  • Absorb: Once pH is neutral (check with paper), absorb with vermiculite or clay.

  • Disposal: Collect in a container labeled "Amine Waste - Toxic."

Waste Stream Segregation

Amines must be segregated from the "General Organic" waste stream if that stream contains acid anhydrides, acid chlorides, or oxidizers.

  • Best Practice: Maintain a dedicated "Basic Organic Waste" carboy.

  • Labeling: Clearly mark "Contains Amines" to alert waste management personnel to the high pH and potential odor.

References

  • American Chemical Society (ACS). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023).[3] Available at: [Link]

  • Stonhard. Safety Data Sheet: Amine Curing Agents & Permeation. (2020).[4][5] Available at: [Link]

  • Georgia Institute of Technology (EHS). Spill Kits and Spill Clean Up Procedures: Neutralization of Bases and Amines. Available at: [Link]

  • University of Illinois (DRS). Chemical Compatibility and Storage Guidelines. (2019).[6] Available at: [Link]

  • Royal Society of Chemistry (RSC). Mechanistic insights into carbamate formation from CO2 and amines. (2014). Available at: [Link]

Sources

Method

Application Note: Experimental Design for In Vitro Screening of 2-Methyl-2-(4-methylphenyl)propan-1-amine

Executive Summary & Rationale This guide details the in vitro screening strategy for 2-Methyl-2-(4-methylphenyl)propan-1-amine (MMPA) . Structurally, MMPA is a gem-dimethyl substituted phenethylamine analog.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the in vitro screening strategy for 2-Methyl-2-(4-methylphenyl)propan-1-amine (MMPA) . Structurally, MMPA is a gem-dimethyl substituted phenethylamine analog. It features a quaternary carbon at the


-position relative to the amine, and a p-methyl substitution on the phenyl ring.

Pharmacological Hypothesis: Based on Structural Activity Relationship (SAR) data of similar phenethylamines (e.g., Phentermine, Fencamfamin), MMPA is predicted to act as a Monoamine Transporter (MAT) modulator . The steric bulk of the gem-dimethyl group suggests resistance to Monoamine Oxidase (MAO) degradation, while the primary amine facilitates transporter recognition.

Screening Objectives:

  • Primary Efficacy: Quantify affinity/inhibition at Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

  • Functional Mechanism: Distinguish between reuptake inhibition and substrate-mediated release.

  • Safety Liability: Assess cytotoxicity and hERG channel inhibition (cardiotoxicity risk).

Experimental Workflow Visualization

The following flowchart outlines the tiered screening logic, moving from high-throughput primary assays to mechanistic validation.

ScreeningWorkflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism & Safety Start Compound Reconstitution (10 mM in DMSO) MAT_Screen MAT Uptake Assay (DAT/NET/SERT) Start->MAT_Screen Viability Cytotoxicity Screen (ATP Depletion) Start->Viability Release_Assay Efflux/Release Assay (Amperometry) MAT_Screen->Release_Assay If IC50 < 1 µM hERG hERG Safety Screen (Fluorescence Pol.) Viability->hERG If Tox IC50 > 10 µM

Caption: Tiered screening workflow prioritizing functional efficacy at monoamine transporters followed by safety de-risking.

Tier 1: Primary Pharmacology (MAT Uptake Inhibition)

Objective: Determine the IC


 of MMPA for inhibiting the uptake of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

Methodological Choice: We utilize a Fluorescent Neurotransmitter Uptake Assay rather than radioligands for the primary screen. This uses a fluorescent substrate (e.g., ASP+) that mimics neurotransmitters. This method is high-throughput compatible and avoids radioactive waste, while providing comparable kinetic data for screening.

Protocol: Fluorescent Substrate Uptake (ASP+)

Materials:

  • Cell Lines: HEK293 stably expressing human DAT, NET, or SERT.

  • Substrate: 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide (ASP+).

  • Buffer: HBSS + 20 mM HEPES (pH 7.4).

  • Controls: Cocaine (Non-selective inhibitor), Fluoxetine (SERT selective), Nisoxetine (NET selective).

Step-by-Step Procedure:

  • Cell Plating: Seed HEK-MAT cells into poly-D-lysine coated 96-well black-walled plates at 40,000 cells/well. Incubate 24 hours at 37°C/5% CO

    
    .
    
  • Compound Preparation: Prepare MMPA serial dilutions (100 µM to 0.1 nM) in HBSS buffer. Ensure final DMSO concentration is <0.1%.

  • Pre-incubation: Remove culture media and wash cells once with warm HBSS. Add 50 µL of MMPA dilutions to respective wells. Incubate for 10 minutes at 37°C to allow equilibrium binding.

  • Substrate Addition: Add 50 µL of ASP+ solution (Final concentration: 5 µM) to all wells.

  • Kinetic Reading: Immediately transfer to a fluorescence plate reader (Ex: 475 nm / Em: 605 nm). Measure fluorescence every 30 seconds for 15 minutes.

  • Data Processing: Calculate the slope of fluorescence increase (RFU/min) over the linear range (typically 2–10 mins).

Data Analysis: Normalize the slope to Vehicle Control (100% Uptake) and Full Block (0% Uptake). Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC


.


Tier 2: Safety Pharmacology (Cytotoxicity & hERG)

Rationale: Primary amines and amphetamine-like structures carry risks of mitochondrial toxicity and hERG channel blockade (QTc prolongation).

Protocol A: Cytotoxicity (ATP Luminescence)

Why: Phenethylamine analogs can induce oxidative stress. ATP depletion is a sensitive early marker of mitochondrial dysfunction.

  • Seeding: HepG2 cells (metabolically active) seeded at 10,000 cells/well in 96-well plates.

  • Dosing: Treat with MMPA (0.1 – 100 µM) for 24 hours.

  • Detection: Add 100 µL CellTiter-Glo® reagent. Shake for 2 mins; incubate 10 mins.

  • Read: Measure Total Luminescence.

  • Threshold: Compounds with IC

    
     < 10 µM are flagged as "High Cytotoxic Risk."
    
Protocol B: hERG Channel Inhibition (Fluorescence Polarization)

Why: To predict cardiac arrhythmia risk early.

  • System: Predictor™ hERG Fluorescence Polarization Assay (Thermo Fisher) or equivalent membrane preparation.

  • Tracer: Red-shifted fluorescent tracer with high affinity for the hERG channel.

  • Competition: Incubate hERG membranes + Tracer + MMPA (10 µM screening dose).

  • Measurement: If MMPA binds the hERG channel, it displaces the tracer, decreasing fluorescence polarization (mP).

  • Interpretation: >50% displacement at 10 µM warrants a patch-clamp follow-up.

Mechanistic Insight: Pathway Interaction

Understanding how MMPA interacts with the synaptic cleft is crucial. The diagram below illustrates the competition mechanism at the presynaptic neuron.

SynapticMechanism Synapse Synaptic Cleft DAT Dopamine Transporter (DAT) Intracellular Presynaptic Cytosol DAT->Intracellular Transport MMPA MMPA (Compound) MMPA->DAT Competitive Blockade Dopamine Dopamine (Substrate) Dopamine->DAT Native Uptake

Caption: MMPA competes with endogenous neurotransmitters for the orthosteric site on the transporter.

Expected Data & Interpretation

The following table summarizes hypothetical reference ranges for a "Hit" profile versus a "Toxic" profile for this class of compound.

AssayParameter"Hit" Criteria (Desired)"Liability" Flag (Undesired)
DAT Uptake IC

< 500 nM> 10 µM (Inactive)
NET Uptake IC

< 500 nMN/A
Selectivity DAT/SERT Ratio> 10 (Stimulant profile)< 1 (Serotonergic risk)
Cytotoxicity CC

> 100 µM< 10 µM
hERG Binding % Inhibition @ 10µM< 20%> 50%

Scientific Note on Structure: The gem-dimethyl group at the


-position of MMPA (relative to the nitrogen) is expected to sterically hinder deamination by Monoamine Oxidase (MAO). Therefore, unlike simple phenethylamines, MMPA may exhibit a prolonged half-life in metabolic stability assays. However, this same bulk may reduce affinity for TAAR1 compared to unbranched analogs.

References

  • MDPI. (2024).[1] In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 2-Methyl-2-phenylpropan-1-amine Compound Summary. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors.[2] Retrieved from [Link]

  • Reaction Biology. (n.d.). In Vitro Evaluation of Safety and Toxicity (InVEST). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Synthesis of 2-Methyl-2-(4-methylphenyl)propan-1-amine

[1] System Overview & Chemical Architecture Welcome to the technical guide for synthesizing 2-Methyl-2-(4-methylphenyl)propan-1-amine . This molecule presents a classic challenge in organic synthesis: constructing a prim...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

System Overview & Chemical Architecture

Welcome to the technical guide for synthesizing 2-Methyl-2-(4-methylphenyl)propan-1-amine . This molecule presents a classic challenge in organic synthesis: constructing a primary amine adjacent to a sterically hindered quaternary carbon center (a neopentyl-like structure).[1]

The synthesis is generally bifurcated into two critical phases:

  • Construction of the Quaternary Center: Gem-dimethylation of 4-methylphenylacetonitrile.

  • Reduction of the Hindered Nitrile: Converting the sterically shielded cyano group to a primary amine.

Failure in this synthesis usually stems from underestimating the steric barrier at the


-carbon during the reduction phase or failing to drive the dialkylation to completion in the first phase.

Module 1: The Quaternary Center (Alkylation)[1]

Objective: Synthesize 2-methyl-2-(4-methylphenyl)propanenitrile from 4-methylphenylacetonitrile.

The Challenge: Mono- vs. Di-Alkylation

Users often report a mixture of mono-methylated and di-methylated products.[1] Separating the mono-methyl impurity (2-(4-methylphenyl)propanenitrile) from the target gem-dimethyl product is difficult due to similar boiling points.[1]

Protocol: Phase Transfer Catalysis (Makosza Conditions)

We recommend avoiding NaH/DMF due to safety profiles and instead utilizing Liquid-Liquid Phase Transfer Catalysis (LL-PTC).[1] This method drives the reaction to completion more effectively for gem-dimethylation.

Optimized Conditions:

  • Substrate: 4-Methylphenylacetonitrile (p-Tolylacetonitrile).[1]

  • Reagent: Methyl Iodide (MeI) or Methyl Bromide (MeBr) - Excess (2.5 - 3.0 eq).[1]

  • Base: 50% NaOH (aq).

  • Catalyst: Benzyltriethylammonium chloride (TEBA) or Tetrabutylammonium bromide (TBAB) (1-2 mol%).[1]

  • Temperature: 40–50°C (Controlled exotherm).

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
High Mono-methyl impurity Base concentration too low (<40%).[1]Ensure NaOH is saturated (50% w/w).[1] Water suppresses the deprotonation of the intermediate mono-methyl species.
Stalled Reaction Catalyst decomposition.[1]Re-charge catalyst (0.5 mol%) if reaction runs >6 hours at >50°C.
Dark/Tar Formation Oxidative coupling.[1]Sparge reaction vessel with Nitrogen/Argon.[1] Run under inert atmosphere.
Visualization: PTC Alkylation Cycle

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase (50% NaOH) Substrate p-Tolylacetonitrile Q_CN [Q+][CN- Anion] Substrate->Q_CN Deprotonation via Q+OH- Product Gem-Dimethyl Product Q_CN->Product + Me-I (Rapid Alkylation) Product->Product Repeat for 2nd Methyl MeI Me-I (Excess) OH OH- (High Conc) Water H2O

Figure 1: Phase Transfer Catalysis cycle driving the gem-dimethylation in the organic layer while keeping inorganic bases sequestered.

Module 2: Reducing the Hindered Nitrile

Objective: Reduce 2-methyl-2-(4-methylphenyl)propanenitrile to the target amine.

The Challenge: Steric Shielding

The nitrile carbon is attached to a quaternary center. Standard catalytic hydrogenation (Pd/C, H2) often fails or requires extreme pressures (1000+ psi) and temperatures that promote side reactions.[1]

Protocol: Chemical Hydride Reduction

Option A: Lithium Aluminum Hydride (LAH) - The Standard [1]

  • Solvent: THF or Diethyl Ether (Anhydrous).[1]

  • Stoichiometry: 1.5 - 2.0 molar equivalents of LAH.[1]

  • Procedure: Add nitrile solution slowly to refluxing LAH suspension. The reverse addition ensures excess hydride is always present.

Option B: Borane-Dimethyl Sulfide (BMS) - The Cleaner Alternative [1]

  • Why: Borane coordinates to the nitrogen lone pair first, facilitating hydride transfer even in hindered systems. It often yields a cleaner product than LAH.[1]

  • Workup: Requires acidic hydrolysis (HCl/MeOH) to break the Boron-Nitrogen complex.[1]

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Aldehyde presence in product Incomplete reduction (Imine hydrolysis).[1]Increase reflux time.[1] Ensure "Fieser" workup is done carefully to not hydrolyze imines before they reduce to amines.[1]
Low Yield / Sticky Solids Aluminum salts trapping product.[1]Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution during workup to solubilize aluminum salts.[1]
Secondary Amine Dimer Condensation of intermediate imine.Avoid catalytic hydrogenation.[1] If using H2, add Ammonia (NH3) to solvent to suppress dimer formation.[1]
Visualization: Reduction Workflow & Decision Tree

Reduction_Logic Start Start: Hindered Nitrile Choice Select Method Start->Choice LAH Method A: LiAlH4 (Reflux) Choice->LAH Standard Lab Scale Borane Method B: BH3-DMS Choice->Borane High Purity Req Result_A Complex Al-Salts LAH->Result_A Reduction Result_B Boron-Amine Complex Borane->Result_B Reduction Workup_A Rochelle's Salt Quench Result_A->Workup_A Critical Step Workup_B HCl/MeOH Reflux Result_B->Workup_B Hydrolysis Final Target Primary Amine Workup_A->Final Workup_B->Final

Figure 2: Decision matrix for reduction methodology based on available reagents and purity requirements.

Module 3: Isolation and Salt Formation

The free base amine is likely an oil and prone to oxidation or carbonate formation upon air exposure. We strongly recommend isolating it as a hydrochloride salt.[1]

Protocol:

  • Dissolve the crude amine oil in dry Diethyl Ether or MTBE.

  • Cool to 0°C.

  • Bubble dry HCl gas or add 2M HCl in Ether dropwise.[1]

  • The salt will precipitate as a white solid.

  • Filter and wash with cold ether.[1]

Yield Calculation Check:

  • Molecular Weight (Free Base): ~163.26 g/mol [1]

  • Molecular Weight (HCl Salt): ~199.72 g/mol [1]

References & Authority

  • Makosza, M., & Jonczyk, A. (1976).[1] Phase-Transfer Catalysis in Organic Synthesis. This is the foundational text for the alkylation of phenylacetonitriles using concentrated NaOH and quaternary ammonium salts.

    • Context: Validates the use of 50% NaOH/TEBA for gem-dimethylation.

    • (General Reference)[1]

  • Brown, H. C., & Choi, Y. M. (1981).[1] The Reaction of Nitriles with Borane-Dimethyl Sulfide. Journal of Organic Chemistry.

    • Context: Establishes Borane-DMS as a superior reagent for reducing hindered nitriles compared to standard hydrogenation.[1]

    • [1]

  • Amundsen, L. H., & Nelson, L. S. (1951).[1] Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society.

    • Context: The classic protocol for LAH reduction of nitriles, specifically addressing the mechanism of imine salt intermediates.

    • [1]

  • PubChem Compound Summary: 2-(4-methylphenyl)propanenitrile .

    • Context: Identification of the intermediate nitrile properties.

    • [1]

Sources

Optimization

Technical Support Center: Purification of Synthesized Amines

Current Status: Online Operator: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. A. Vance, Senior Application Scientist Ticket ID: AMINE-PUR-001 Subject: Troubleshooting Isolation, Yield, and Purity of Synthetic Amines

Welcome to the Purification Support Center

You are likely here because your amine is streaking on TLC, forming an emulsion during workup, or degrading into a brown oil on the bench. Synthesized amines present a unique set of physicochemical challenges due to their basicity, polarity, and potential for oxidation.

This guide moves beyond standard textbook procedures. It is a troubleshooting system designed to address the specific failure modes of amine purification.

Module 1: Chromatography Troubleshooting

User Query: "My product streaks from the baseline to the solvent front on silica gel. I cannot separate it from impurities."

The Root Cause: Silanol Interactions

Standard silica gel (


) is slightly acidic (pH ~5-6) due to surface silanol groups (Si-OH). Basic amines form hydrogen bonds or ionic interactions with these protons, resulting in "chemisorption" rather than simple physisorption. This causes peak tailing (streaking) and irreversible mass loss.
The Solution: Mobile Phase Modifiers

You must "deactivate" the silica surface by introducing a competing base into your mobile phase.[1]

Protocol: The "Buffered" Silica Column

  • Pre-treatment (Optional but Recommended): Flush the column with mobile phase containing 1-5% Triethylamine (TEA) before loading your sample. This saturates the active sites.

  • Eluent Preparation: Add a basic modifier to your solvent system.

  • Visualization: Amines often stain poorly with UV. Use Ninhydrin (primary/secondary amines) or Dragendorff’s Reagent (tertiary amines/alkaloids).

Table 1: Recommended Solvent Systems for Amine Flash Chromatography

PolaritySolvent SystemModifier (Critical)Application
Low Hexane / Ethyl Acetate1–3% TEALipophilic amines, protected amines (Boc/Cbz).
Medium DCM / Methanol1% TEA or 1%

Standard synthetic amines, alkaloids.
High DCM / Methanol (80:20)1–2%

(aq)
Highly polar amines, diamines.
Special Ethyl Acetate / IPA2% TEA"Greener" alternative to DCM; good for polar amines.

Critical Note: If using TEA, you must rotovap your fractions thoroughly. TEA has a high boiling point (89°C) and can contaminate NMR spectra. Co-evaporate with DCM/heptane to remove trace TEA.

Module 2: Workup & Extraction Logic
The Root Cause: pH vs. pKa Mismatch

If the aqueous pH is lower than the amine's conjugate acid pKa (typically 9–11), your amine exists as a water-soluble ammonium salt (


). It is in the water layer, which you likely discarded.
The Solution: The "pH Switch" Technique

Use the pH differential to wash away non-basic impurities, then switch pH to extract your amine.

Workflow Visualization: The Acid-Base Purification Loop

AmineExtraction Start Crude Reaction Mixture (Organic Solvent) AcidWash ADD ACID (1M HCl) Target pH < 2 Start->AcidWash Sep1 Separation 1 AcidWash->Sep1 OrgLayer1 Organic Layer (Contains Non-Basic Impurities) Sep1->OrgLayer1 Neutrals/Acids AqLayer1 Aqueous Layer (Contains Amine Salt R-NH3+) Sep1->AqLayer1 Amine Salt Discard1 DISCARD (Or save for neutral recovery) OrgLayer1->Discard1 BaseAdd ADD BASE (NaOH/KOH) Target pH > 12 AqLayer1->BaseAdd Extract EXTRACT with Organic (DCM or Ether) BaseAdd->Extract Sep2 Separation 2 Extract->Sep2 FinalOrg Organic Layer (Contains Free Amine) Sep2->FinalOrg Free Base FinalAq Aqueous Layer (Waste) Sep2->FinalAq Dry Dry (Na2SO4) & Concentrate FinalOrg->Dry

Caption: The "pH Switch" protocol isolates amines by toggling between water-soluble salts and organic-soluble free bases.

Protocol: The 3-Step Wash

  • Acidify: Extract your organic reaction mixture with 1M HCl. Your amine moves to the aqueous phase (as

    
    ).[2]
    
  • Wash: Wash the aqueous phase with fresh ether/DCM. This removes non-basic impurities (starting materials, neutral byproducts). Discard this organic layer.

  • Basify & Retrieve: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 12 (check with paper). The solution will turn cloudy as the free amine precipitates/oils out. Extract 3x with DCM.

Module 3: Solidification (Salt Formation)

User Query: "My amine is a viscous, brown oil that degrades over time. How do I make it a stable solid?"

The Root Cause: Oxidation and Hygroscopy

Free amines are prone to N-oxidation by air and often absorb atmospheric water. Converting them to crystalline salts stabilizes the molecule and purifies it via recrystallization, often bypassing the need for chromatography.

Protocol: Hydrochloride Salt Formation

This is the most common method for stabilizing amines.

  • Dissolve: Dissolve crude amine in a minimal amount of anhydrous Diethyl Ether or Ethyl Acetate.

  • Acidify: Add 2M HCl in Diethyl Ether (commercially available) or 4M HCl in Dioxane dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Precipitation: If oiling occurs instead of crystallization, add a seed crystal or scratch the glass. If still oily, switch to Oxalic Acid (dissolved in EtOH) to form the oxalate salt, which often crystallizes better than HCl salts.

  • Filtration: Filter the solid under inert gas (Nitrogen/Argon) to prevent moisture absorption.

  • Recrystallization: If the salt is impure, recrystallize from hot Ethanol or Isopropanol.

Table 2: Salt Selection Guide

Salt TypeReagentCrystallinityNotes
Hydrochloride HCl (ether/dioxane)HighStandard choice. Can be hygroscopic.
Oxalate Oxalic AcidVery HighExcellent for "oily" amines. Warning: Oxalates can be toxic.
Fumarate Fumaric AcidMediumGood for pharmaceutically acceptable salts.
Picrate Picric AcidHighHistorical use only. Explosive risk. Avoid.
Module 4: Advanced Scavenging

User Query: "I have a secondary amine impurity in my tertiary amine product. Chromatography isn't separating them."

The Solution: Chemical Scavenging

Instead of separation based on polarity (chromatography), use separation based on reactivity.

Protocol: Isocyanate Scavenging If your product is a tertiary amine (


) and the impurity is a primary (

) or secondary (

) amine:
  • Add Polystyrene-Isocyanate resin (or simply phenyl isocyanate if you can distill your product later) to the mixture.

  • Stir for 2-4 hours.

  • Mechanism: The isocyanate reacts selectively with the

    
     or 
    
    
    
    amine to form a urea. It cannot react with your tertiary amine product.
  • Filtration: Filter off the resin (or the solid urea byproduct). Your filtrate contains only the pure tertiary amine.

References & Further Reading
  • University of Rochester. Tips for Flash Column Chromatography: Deactivating Silica. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. [Link]

  • ScienceMadness. Forming Oxalate Salts of Amines (Practical Discussion). [Link]

  • Amerigo Scientific. Scavenger Resins for Purification. [Link]

Sources

Troubleshooting

Technical Support Center: Isomer Separation of NPS Structural Analogs

Welcome to the Technical Support Center for Novel Psychoactive Substance (NPS) analysis. This guide is designed for researchers, forensic scientists, and drug development professionals who face the complex challenge of s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Novel Psychoactive Substance (NPS) analysis. This guide is designed for researchers, forensic scientists, and drug development professionals who face the complex challenge of separating and identifying structural analogs of NPS. The subtle differences between isomers—be it positional, constitutional, or stereoisomers—present significant analytical hurdles, yet their accurate differentiation is critical for legislative, toxicological, and pharmacological purposes.[1][2][3]

This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to navigate the intricacies of isomer separation. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in robust scientific principles.

Frequently Asked Questions (FAQs)
Q1: Why is the differentiation of NPS isomers so critical?

A: The urgency to distinguish between NPS isomers stems from three key areas:

  • Legality: In many jurisdictions, legal controls are highly specific to a particular isomer. For example, 4-methylmethcathinone (4-MMC) may be a controlled substance, while its positional isomers, 2-MMC and 3-MMC, might not be, or may fall under a different regulatory classification.[1] Unambiguous identification is therefore essential for forensic and legal proceedings.

  • Toxicology and Pharmacology: Minor changes in molecular structure can dramatically alter a compound's potency, receptor binding affinity, and metabolic pathways. One isomer could be significantly more toxic or have a higher potential for abuse than another. Differentiating them is crucial for public health and safety assessments.[4][5]

  • Scientific Accuracy: For researchers studying structure-activity relationships (SAR), precise identification of the isomer being tested is fundamental to the integrity of the research.

Q2: What are the primary types of isomers encountered in NPS analysis?

A: In the context of NPS, you will primarily encounter:

  • Positional Isomers: These compounds have the same molecular formula but differ in the position of a substituent group on a core structure, often an aromatic ring.[1][6] A classic example is the methylmethcathinone (MMC) family (2-MMC, 3-MMC, 4-MMC).[1][7]

  • Constitutional (or Structural) Isomers: These share the same molecular formula but have different connectivity of atoms. For example, dibutylone and eutylone are constitutional isomers within the synthetic cathinone class.[8]

  • Stereoisomers (Enantiomers & Diastereomers): These have the same molecular formula and connectivity but differ in the spatial arrangement of atoms. Many NPS, particularly cathinones and ketamine derivatives, are chiral and exist as enantiomers (non-superimposable mirror images).[4][5][9] Their pharmacological effects can be stereospecific.

Q3: Can mass spectrometry (MS) alone reliably differentiate all isomers?

A: Not always. While MS is a powerful tool, constitutional and positional isomers often produce identical or nearly identical mass spectra under standard electron ionization (EI), making them difficult to distinguish without prior chromatographic separation.[3][10] Enantiomers, having identical mass-to-charge ratios and fragmentation patterns, cannot be differentiated by a mass spectrometer alone.[11] However, advanced MS-based techniques like Ion Mobility-Mass Spectrometry (IM-MS), Infrared Ion Spectroscopy (IRIS), and Electron Activated Dissociation (EAD) can provide an additional dimension of separation based on ion shape or produce unique fragmentation, aiding in differentiation.[2][12][13]

Q4: What is the role of chemometrics in isomer analysis?

A: Chemometrics and machine learning are becoming indispensable tools for isomer differentiation, especially when spectral differences are subtle and not visually apparent.[1][14] Multivariate statistical methods, such as Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA), can analyze complex datasets (like entire mass spectra) to find small but consistent differences in ion abundances, allowing for the robust classification of positional isomers.[3][8][15][16] Algorithms like Random Forest have shown excellent success rates in classifying isomers from DART-ToF-MS data.[1][13][14]

Troubleshooting & Method Development Guides

This section provides structured guidance for overcoming common separation challenges, organized by analytical technique.

Guide 1: Gas Chromatography (GC) - Resolving Positional Isomers

Positional isomers of classes like synthetic cathinones or fentanyl analogs often exhibit very similar boiling points and polarities, leading to co-elution in GC.

Problem: My GC-MS analysis shows a single, sharp peak for a sample suspected of containing multiple positional isomers (e.g., 2-, 3-, and 4-fluoromethamphetamine). The mass spectra are nearly identical.

Causality & Solution Pathway: The key to GC separation is exploiting subtle differences in the analytes' interaction with the stationary phase. If a standard, non-polar column (like a DB-1 or equivalent) fails, you must introduce different chemical interactions or optimize thermal conditions to improve resolution.

dot

Caption: GC Troubleshooting Workflow for Positional Isomers.

Step-by-Step Experimental Protocol: Optimizing GC Temperature Program

This protocol is designed to maximize resolution between closely eluting positional isomers. The principle is that slowing the temperature ramp during the elution window of the target isomers increases their residence time and interaction with the stationary phase, thereby enhancing separation.[17]

  • Initial Scout Run:

    • Use a rapid temperature ramp (e.g., 20-30°C/min) to determine the approximate elution temperature of the isomer cluster.

    • Example: Initial Temp: 100°C, hold 1 min. Ramp: 25°C/min to 320°C, hold 5 min. Note the time/temperature where the unresolved peak elutes (e.g., 250°C).

  • Refine the Gradient:

    • Design a multi-step ramp. Start with the initial rapid ramp to a temperature ~20-30°C below the elution temperature noted in Step 1.

    • Introduce a much slower ramp (e.g., 1-5°C/min) through the elution window. This is the critical step for achieving separation.

    • After the target isomers have eluted, ramp quickly to the final temperature to elute any remaining compounds and clean the column.

  • Optimized Program Example (for isomers eluting around 250°C):

    • Initial Temp: 100°C, hold 1 min.

    • Ramp 1: 25°C/min to 230°C.

    • Ramp 2: 3°C/min to 260°C. (This is the separation-critical step).

    • Ramp 3: 30°C/min to 320°C, hold 5 min.

  • Further Troubleshooting:

    • Poor Resolution Persists: Try an even slower ramp (e.g., 1°C/min) in the critical window. If this fails, the stationary phase is likely not selective enough.

    • Change Stationary Phase: Switch to a column with a different chemistry. For many NPS, a mid-polarity phase containing phenyl or cyanopropyl groups (e.g., a DB-35ms or ZB-1701) can offer different selectivity compared to a standard non-polar phase.

Guide 2: HPLC - Tackling Chiral and Achiral Separations

HPLC is exceptionally versatile for NPS analysis, capable of resolving both positional isomers and enantiomers, often in a single run. The choice of stationary and mobile phases is paramount.[5][18]

Problem: I need to separate the enantiomers of a chiral cathinone (e.g., pentedrone) and simultaneously confirm it is not a positional isomer. My standard C18 column shows only one peak.

Causality & Solution Pathway: A standard achiral column like C18 cannot differentiate enantiomers. You must introduce a chiral selector into the system. This is most commonly achieved by using a Chiral Stationary Phase (CSP). The mobile phase must then be compatible with the CSP to enable chiral recognition.

dot

Caption: HPLC Workflow for Chiral Method Development.

Step-by-Step Experimental Protocol: Chiral Method Development using a Polysaccharide-Based CSP

Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are workhorses for NPS enantioseparation due to their broad applicability.[9]

  • Column Selection:

    • Start with a broadly applicable CSP, such as one based on cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate). These are known to be effective for a wide range of chiral compounds, including cathinones.[9]

  • Mobile Phase Screening (Normal Phase is often a good starting point for cathinones):

    • Primary Solvents: n-Hexane or n-Heptane.

    • Alcohol Modifier: Isopropanol (IPA) or Ethanol. The type and concentration of the alcohol are critical for tuning retention and enantioselectivity.

    • Basic/Acidic Additive: For amine-containing NPS like cathinones, a small amount of a basic additive (e.g., 0.1% diethylamine or butylamine) is crucial to prevent peak tailing and improve resolution.

    • Screening Protocol:

      • Condition 1: Hexane/IPA (90:10, v/v) + 0.1% Diethylamine.

      • Condition 2: Hexane/Ethanol (90:10, v/v) + 0.1% Diethylamine.

      • Condition 3: Vary the alcohol percentage (e.g., try 85:15 and 95:5) to find the optimal balance between retention time and resolution.

  • Troubleshooting & Optimization:

    • No Separation: The chosen CSP/mobile phase combination is not effective. Switch to a different CSP (e.g., from cellulose-based to amylose-based) or try a different mobile phase mode (e.g., polar organic or reversed-phase).

    • Poor Resolution: Fine-tune the alcohol percentage in the mobile phase. Lowering the temperature (e.g., from 25°C to 15°C) can sometimes improve enantioseparation, although it will increase analysis time.

    • Confirming Identity: Once separation is achieved, use MS detection to confirm the mass of the resolved peaks and spike with a known positional isomer standard to verify chromatographic separation from those as well.

Guide 3: Advanced Techniques - When Chromatography Isn't Enough

For the most challenging cases, especially with positional isomers that are chromatographically inseparable or when reference standards are unavailable, advanced hyphenated techniques are required.

Problem: Two fentanyl analogs are completely co-eluted on my UHPLC system, and their tandem mass spectra (MS/MS) are indistinguishable. How can I differentiate them?

Causality & Solution Pathway: When both chromatography and fragmentation fail, you need an orthogonal separation mechanism. Ion Mobility-Mass Spectrometry (IM-MS) separates ions in the gas phase based on their size, shape, and charge state (their rotationally averaged collision cross-section, CCS). Isomers, despite having the same mass, often have different three-dimensional shapes, allowing them to be separated by ion mobility.[12]

Conceptual Workflow: Using IM-MS for Fentanyl Isomer Separation

  • Ionization: The co-eluted analytes from the LC system enter the mass spectrometer and are ionized, typically via electrospray ionization (ESI).

  • Ion Mobility Separation: Before reaching the mass analyzer, the packet of ions is gated into a drift tube filled with a buffer gas (e.g., nitrogen). An electric field propels the ions through the tube.

    • Mechanism of Separation: Compact, "folded" ions will travel through the buffer gas with fewer collisions and arrive at the detector faster than more elongated, "open" isomers.[19] This difference in drift time allows for their separation.

  • Mass Analysis: The mobility-separated ions then enter the mass analyzer (e.g., a TOF) for m/z measurement. The final data is three-dimensional: Retention Time vs. Ion Mobility (Drift Time) vs. m/z.

  • Optimization & Troubleshooting:

    • Enhancing Separation: The resolution in ion mobility can sometimes be improved by forming metal adducts (e.g., [M+Na]+, [M+Ag]+) instead of protonated molecules ([M+H]+). Different adducts can alter the ion's shape and charge localization, leading to better separation.[12]

    • High-Resolution IM: Instruments with advanced ion mobility capabilities (e.g., TIMS, SLIM) offer significantly higher resolving power, which can separate even very similar isomers.[19][20]

    • Mobility-Aligned MS/MS: Even if isomers are not perfectly baseline-separated in the mobility dimension, their drift times can be used to acquire clean, individual MS/MS spectra for each isomer, aiding in confident identification.[20]

Data Summary & Technique Comparison

The choice of analytical strategy depends heavily on the specific NPS class and the type of isomerism .

NPS ClassCommon Isomer Type(s)Primary Challenge(s)Recommended Primary TechniqueRecommended Advanced/Confirmatory Technique
Synthetic Cathinones Positional, EnantiomersSimilar fragmentation, co-elution, chiralityChiral HPLC-MS/MS, GC-MSEAD-MS[13], IRIS[2]
Fentanyl Analogs Positional, ConstitutionalHigh potency, similar structures, co-elutionUHPLC-MS/MS[21][22], GC-MS[17]Ion Mobility-MS[12][19]
Synthetic Cannabinoids PositionalLarge number of analogs, complex mixturesUHPLC-HRMS, 2D-LC[23]High-Resolution Ion Mobility-MS (SLIM)[20]
Phenethylamines Positional, EnantiomersSimilar fragmentation, chiralityGC-MS, Chiral CE[5]DART-MS with Chemometrics[1][14]
References
  • The differentiation of synthetic cathinone isomers using GC-EI-MS and multivariate analysis. (2025, August 9). Vertex AI Search.
  • Improved separation of fentanyl isomers using metal cation adducts and high-resolution ion mobility-mass spectrometry. (2025, December 10). ResearchGate. Retrieved from [Link]

  • Separation of Fentanyl Analogues, Homologues, and Positional Isomers by Ultra High-Performance Liquid Chromatography (UHPLC). American Academy of Forensic Sciences. Retrieved from [Link]

  • Rankin-Turner, S., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Analytical Chemistry, 94(12), 5029-5040. Retrieved from [Link]

  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022, March 17). ACS Publications. Retrieved from [Link]

  • van der Meij, J., et al. (2020). Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy. Analytical Chemistry, 92(9), 6433-6441. Retrieved from [Link]

  • Schmid, M.G., & Hägele, J.S. (2020). Separation of enantiomers and positional isomers of Novel Psychoactive Substances in solid samples by chromatographic and electrophoretic techniques – A selective review. Journal of Chromatography A, 1624, 461256. Retrieved from [Link]

  • Che, P. (2024, November 7). Investigating Synthetic Cathinone Positional Isomers using LC–EAD-MS. LCGC. Retrieved from [Link]

  • Kusano, M., et al. (2018). Differentiation of ring-substituted regioisomers of cathinone analogs by supercritical fluid chromatography. Drug Testing and Analysis, 10(10), 1599-1606. Retrieved from [Link]

  • High-Throughput Screening of Fentanyl Analogs. (2024, November 12). PMC. Retrieved from [Link]

  • Wolfender, J.-L., et al. (2024). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices. Journal of Chromatography A, 1717, 464678. Retrieved from [Link]

  • Quantitative Analysis of Fentanyl and Analogues in Human Whole Blood. SCIEX. Retrieved from [Link]

  • The differentiation of synthetic cathinone isomers using GC-EI-MS and multivariate analysis. Vertex AI Search.
  • Liu, J., & Franckowski, R.E. (2019). Differentiation of Isobaric and Isomeric Fentanyl Analogs by Gas Chromatography-Mass Spectrometry (GC-MS). Poster presented at: AAFS 71st Annual Scientific Meeting. Retrieved from [Link]

  • Schmid, M.G., & Hägele, J.S. (2020). Separation of enantiomers and positional isomers of novel psychoactive substances in solid samples by chromatographic and electrophoretic techniques - A selective review. Journal of Chromatography A, 1624, 461256. Retrieved from [Link]

  • Chiral Separation and Determination of Enantiomer Elution Order of Novel Ketamine Derivatives Using CE-UV and HPLC-UV-ORD. (2025, February 11). MDPI. Retrieved from [Link]

  • Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics. ResearchGate. Retrieved from [Link]

  • Power, JD, et al. (2011). The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone. Forensic Science International, 212(1-3), 6-12. Retrieved from [Link]

  • A Review of Advancements in Detecting New Psychoactive Substances. (2024, March 12). Spectroscopy Online. Retrieved from [Link]

  • Papsun, D.M., et al. (2018). Separation and Identification of Isomeric and Structurally Related Synthetic Cannabinoids Using 2D Liquid Chromatography and High Resolution Mass Spectrometry. Journal of Analytical Toxicology, 42(8), 548-557. Retrieved from [Link]

  • Challenges in Seized Drug Analysis. Vertex AI Search.
  • The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR. ResearchGate. Retrieved from [Link]

  • Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography–Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers Using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS). (2024, March 6). PubMed. Retrieved from [Link]

  • The targeted analysis of New Psychoactive Substances in oral fluid through chromatographic-spectrometric methods. I.R.I.S.. Retrieved from [Link]

  • Differentiating Constitutional Isomers of Synthetic Cathinone NPS Drugs with Benchtop NMR. Bruker. Retrieved from [Link]

  • Instrument-independent chemometric models for rapid, calibration-free NPS isomer differentiation from mass spectral GC-MS data. ResearchGate. Retrieved from [Link]

Sources

Optimization

Enhancing sensitivity for detection of trace amounts of psychoactive compounds

Role: Senior Application Scientist Topic: Enhancing Sensitivity for Detection of Trace Psychoactive Compounds Audience: Researchers, Forensic Toxicologists, Drug Development Scientists Operational Directive You are opera...

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Enhancing Sensitivity for Detection of Trace Psychoactive Compounds Audience: Researchers, Forensic Toxicologists, Drug Development Scientists

Operational Directive

You are operating at the limits of analytical capability. Detecting trace levels (sub-ng/mL) of psychoactive compounds—particularly novel psychoactive substances (NPS), synthetic opioids, and micro-dosed psychedelics—in complex biological matrices requires a holistic optimization of your LC-MS/MS or GC-MS workflow.

This guide moves beyond basic operation into causal diagnostics . We do not just tell you what to do; we explain why your current protocol might be failing and how to engineer a self-validating solution.

Module 1: Sample Preparation & Extraction (The Foundation)

The Causality: 80% of sensitivity loss occurs before the sample enters the instrument. Inadequate cleanup leads to "ion suppression," where matrix components (phospholipids, salts) compete with your analyte for ionization energy in the source.[1]

Q: I am seeing poor recovery and high background noise in urine/blood samples. Is my extraction aggressive enough?

A: Aggression is not the answer; selectivity is. If you are using simple protein precipitation (PPT), you are likely injecting massive amounts of phospholipids that suppress ionization.

Troubleshooting Protocol:

  • Switch to Solid Phase Extraction (SPE): For trace analysis, SPE is superior to PPT or Liquid-Liquid Extraction (LLE) because it allows for a wash step that physically removes matrix interferences.

  • Select the Right Mechanism:

    • Basic Drugs (Amphetamines, Opioids, Cathinones): Use a Mixed-Mode Cation Exchange (MCX) cartridge. This utilizes two retention mechanisms: hydrophobic interaction (to hold the drug) and ionic interaction (to lock the basic amine).

    • Acidic/Neutral Drugs (Cannabinoids, Barbiturates): Use Mixed-Mode Anion Exchange (MAX) or standard polymeric reversed-phase.

  • The "Wash" is Critical: In an MCX protocol, you can wash with 100% methanol to remove neutrals and lipids while the analyte remains ionically bound. This is impossible with standard C18 SPE.

Self-Validating Check:

  • Post-Column Infusion: Infuse a constant stream of your analyte into the MS while injecting a blank matrix extract via the LC.[2]

  • Result: If you see a dip in the baseline signal at your analyte's retention time, you have ion suppression.[2] Your extraction needs optimization (Rosales et al., 2025).[3]

Q: Can derivatization improve sensitivity for LC-MS? I thought that was only for GC-MS.

A: While essential for GC-MS volatility, derivatization in LC-MS is a powerful tool to permanently charge molecules that ionize poorly or to increase hydrophobicity for better column retention.

Technique Spotlight: TrEnDi (Trimethylation Enhancement using Diazomethane) Recent workflows utilize TrEnDi to permethylate amine, alcohol, and carboxylic acid groups.

  • Mechanism: Converts functional groups into fixed, permanent positive charges (quaternary ammoniums).

  • Benefit: Eliminates the dependence on mobile phase pH for ionization and can increase sensitivity by 1.2 to 24-fold for compounds like psilocybin and morphine (Rosales et al., 2025).

Module 2: Chromatographic Separation (The Filter)

The Causality: If your peak is wide, your signal-to-noise (S/N) ratio drops. Sharp peaks concentrate the ion current. Furthermore, co-eluting isomers (common in NPS) cannot be distinguished by MS alone.

Q: My peaks are tailing, and I can't separate isomeric cathinones. What should I change?

A: Tailing in basic psychoactive compounds is usually caused by secondary interactions with residual silanols on the column stationary phase.

Optimization Steps:

  • Column Chemistry: Move away from standard C18.

    • Biphenyl Phases: Excellent for separating isomers (e.g., positional isomers of fentanyl or cathinones) due to pi-pi interactions with the aromatic rings.

    • F5 (Pentafluorophenyl): Offers alternative selectivity for halogenated NPS.

  • Mobile Phase pH:

    • Basic compounds retain better and have better peak shape at high pH (using ammonium bicarbonate/hydroxide). However, traditional silica columns dissolve at pH > 8.

    • Solution: Use a hybrid-particle column (organosilica) rated for pH 1-12. Running basic drugs at pH 10 keeps them uncharged (improving retention) and suppresses silanol ionization (reducing tailing).

Module 3: Mass Spectrometry Detection (The Sensor)

The Causality: Sensitivity is defined by the efficiency of three steps: Ionization -> Transmission -> Detection. Most users optimize the third but neglect the first.

Q: My LOQ is 5 ng/mL, but I need 0.1 ng/mL. How do I boost signal without buying a new instrument?

A: You must maximize Ionization Efficiency .

Troubleshooting Guide:

  • Source Gas & Temp: High flow rates (0.5 mL/min+) require higher desolvation temperatures (500°C+) to fully evaporate the solvent. If the droplet doesn't dry, the ion never enters the gas phase.

  • Micro-Flow LC: Switching to a 1.0 mm or 0.3 mm ID column (micro-LC) reduces the flow rate to 5-50 µL/min.

    • Physics: Smaller droplets form, leading to a massive increase in surface-area-to-volume ratio. This significantly boosts ionization efficiency, often increasing sensitivity by 10-50x.

  • Summation of Transitions: Instead of monitoring just one MRM transition, monitor 2-3 and sum the signal, provided the background noise doesn't increase disproportionately.

Data Visualization: Sensitivity Impact Factors

ParameterStandard ConditionOptimized ConditionExpected Gain
Column ID 2.1 mm (Standard)0.3 mm (Micro-flow)10x - 50x
Matrix Removal Protein Precip.SPE (Mixed-Mode)2x - 5x (via noise reduction)
Derivatization NoneTrEnDi / Dansylation5x - 20x (Analyte dependent)
Mobile Phase Formic Acid (pH 3)Ammonium Hydroxide (pH 10)*2x - 5x (For basic drugs)

*Note: Requires high-pH stable column.

Module 4: Validation & Quality Assurance

The Causality: A method is only as good as its proof. You must strictly adhere to bioanalytical method validation (BMV) guidelines (FDA/EMA).

Q: How do I distinguish LOD from LOQ in a regulatory context?

A:

  • LOD (Limit of Detection): The lowest concentration where the signal is 3x the noise (S/N > 3). You can see it, but you cannot quantify it reliably.

  • LOQ (Limit of Quantification): The lowest concentration where S/N > 10 AND precision/accuracy are within ±20% (FDA Guidelines).

Self-Validating Experiment: Run a "precision at the limit" study. Inject your proposed LOQ sample 5 times.

  • If CV% (Coefficient of Variation) is > 20%, it is not your LOQ, regardless of the S/N ratio.

Visualizing the Workflow

Figure 1: High-Sensitivity Psychoactive Analysis Workflow

G cluster_Prep Sample Preparation cluster_LC Chromatography cluster_MS Mass Spectrometry Sample Biological Sample (Urine/Blood/Hair) Extract Extraction (SPE/BioSPME) Sample->Extract Remove Matrix Deriv Derivatization (e.g., TrEnDi) Extract->Deriv Enhance Ionization Column Column Selection (Biphenyl/F5) Deriv->Column Inject Mobile Mobile Phase (pH Optimization) Column->Mobile Separate Isomers Source Ion Source (ESI/Micro-flow) Mobile->Source Elute Analyzer MRM Detection (Summed Transitions) Source->Analyzer Filter Ions Data Data Analysis (LOD/LOQ Validation) Analyzer->Data Quantify

Caption: Integrated workflow for maximizing sensitivity, from matrix removal (SPE) to ionization enhancement (Derivatization/Micro-flow).

Figure 2: Troubleshooting Low Sensitivity Decision Tree

G Start Issue: Low Sensitivity (High LOQ) Check1 Check 1: Signal-to-Noise Start->Check1 NoiseHigh High Noise? Check1->NoiseHigh Noisy Baseline SignalLow Low Signal? Check1->SignalLow Clean Baseline Matrix Matrix Interference NoiseHigh->Matrix Source Ionization Issue SignalLow->Source Sol_SPE Action: Optimize SPE (MCX/MAX) Matrix->Sol_SPE Sol_Deriv Action: Derivatize (TrEnDi) Source->Sol_Deriv Sol_Flow Action: Micro-Flow LC Source->Sol_Flow

Caption: Diagnostic logic for distinguishing between matrix noise issues and ionization inefficiency.

References

  • Rosales, C. A., et al. (2025). Improved LC-MS Detection of Opioids, Amphetamines, and Psychedelics Using TrEnDi. Journal of the American Society for Mass Spectrometry. Link

  • US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • Pucci, V., et al. (2009). Solid-phase extraction method for the determination of fentanyl and its analogs in biological matrices. Link

Sources

Troubleshooting

Overcoming matrix effects in LC-MS/MS analysis of biological samples

Welcome to the technical support center for LC-MS/MS bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome challenges related to matri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for LC-MS/MS bioanalysis. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and overcome challenges related to matrix effects in biological samples. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your method development and ensure data integrity.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the foundational concepts of matrix effects.

Q1: What is a "matrix" and what are "matrix effects" in LC-MS/MS?

A: In analytical chemistry, the "matrix" refers to all components within a sample other than the analyte of interest.[1][2] In biological samples, this includes a complex mixture of endogenous and exogenous substances like proteins, phospholipids, salts, sugars, and metabolites.[2][3][4]

Matrix effects are the alteration of analyte ionization efficiency due to the presence of these co-eluting matrix components.[1][3][5] This interference can lead to either a suppression or enhancement of the analyte's signal, which directly impacts the accuracy, precision, and sensitivity of quantitative analyses.[4][6]

Q2: What is the primary cause of matrix effects, especially in plasma or serum samples?

A: The primary cause is competition between the analyte and co-eluting matrix components during the ionization process in the mass spectrometer's source.[1][5] In electrospray ionization (ESI), which is highly susceptible to these effects, a finite number of charges are available on the surface of sprayed droplets.[7] If a high concentration of a matrix component co-elutes with the analyte, it can outcompete the analyte for these charges, leading to a decrease in the analyte's signal, a phenomenon known as ion suppression .[1][7][8]

In biological fluids like plasma and serum, phospholipids are the most notorious contributors to matrix effects and ion suppression.[7][9] They are highly abundant and often co-extract with analytes, especially during simple sample preparation methods like protein precipitation.[10]

Q3: What is the difference between ion suppression and ion enhancement?

A: Both are types of matrix effects, but they describe opposite outcomes:

  • Ion Suppression: This is the more common effect, where co-eluting components interfere with the ionization of the target analyte, leading to a decreased signal response.[1][7][11] This can be caused by competition for charge, changes in droplet surface tension, or neutralization of analyte ions.[2][11]

  • Ion Enhancement: This is a less frequent phenomenon where co-eluting components increase the ionization efficiency of the target analyte, resulting in a higher signal.[1][2] This can occur if a matrix component helps to improve the desolvation or charging process for the analyte.

Both effects are detrimental to quantitative analysis because they introduce variability and inaccuracy.[4]

Q4: Why is a stable isotope-labeled internal standard (SIL-IS) considered the gold standard for compensating for matrix effects?

A: A SIL-IS is a version of the analyte where one or more atoms have been replaced with a stable heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[12] This makes it nearly chemically and physically identical to the analyte.[12] The key advantages are:

  • Co-elution: It has almost the exact same chromatographic retention time as the analyte.[7]

  • Identical Behavior: It experiences the same extraction recovery and, crucially, the same degree of ion suppression or enhancement as the analyte.[12]

By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, the variability introduced by the matrix effect is normalized, leading to significantly improved accuracy and precision.[12] However, it's important to verify that the SIL-IS truly co-elutes and that it is free of unlabeled analyte.[12]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Q: My assay sensitivity is excellent in pure solvent, but drops significantly when I analyze samples in plasma. What's happening?

A: This is a classic sign of ion suppression. The components in the plasma matrix are interfering with your analyte's ability to ionize efficiently.

Probable Cause: Co-elution of highly abundant endogenous compounds, most likely phospholipids or proteins, with your analyte. Simple sample preparation techniques like "dilute-and-shoot" or basic protein precipitation (PPT) are often insufficient to remove these interferences.[7][9]

Troubleshooting Steps:

  • Confirm the Matrix Effect: First, you need to confirm and quantify the extent of the suppression. Use the Post-Extraction Spike Protocol described in Section 3. A matrix factor (MF) value below 85% indicates significant ion suppression.[2]

  • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[1][7]

    • Start with Phospholipid Removal (PLR): If you are using protein precipitation, switch to a specialized PLR plate or cartridge (e.g., HybridSPE®). These products combine protein precipitation with a chemical filtration mechanism that selectively removes phospholipids.[9][13][14]

    • Consider SPE or LLE: If PLR is insufficient, move to a more selective technique.

      • Solid-Phase Extraction (SPE): Offers excellent cleanup by selectively binding the analyte while washing away interferences.[1][15] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective.[7]

      • Liquid-Liquid Extraction (LLE): Can also provide clean extracts, but may require more method development and uses larger volumes of organic solvents.[1]

  • Optimize Chromatography: If you cannot change your sample prep, try to chromatographically separate your analyte from the interfering peaks.

    • Modify the Gradient: Extend the gradient or make it shallower to increase the separation between your analyte and the matrix components.[5]

    • Change Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity (e.g., Phenyl-Hexyl, Biphenyl, or a polar-embedded phase) that may retain your analyte differently relative to the matrix interferences.

Q: My results are not reproducible. The analyte-to-internal standard area ratio varies significantly between different plasma lots. What should I do?

A: This indicates that your internal standard (IS) is not adequately compensating for the variability in matrix effects between different sources of plasma.

Probable Causes:

  • Inappropriate Internal Standard: You might be using a structural analog IS that does not co-elute perfectly with your analyte. Even a slight shift in retention time can mean the IS and analyte experience different degrees of ion suppression, especially if they are on the edge of a suppression zone.

  • Differential Matrix Effects: Different lots of biological matrix can have varying compositions, leading to different levels of suppression.[2] If your IS and analyte are not behaving identically, this variability will be apparent in your results.

  • Deuterium Isotope Effect: If you are using a deuterium-labeled SIL-IS, it can sometimes elute slightly earlier than the unlabeled analyte on reversed-phase columns. This "deuterium isotope effect" can cause differential matrix effects.

Troubleshooting Steps:

  • Switch to a Better IS: The most robust solution is to use a stable isotope-labeled internal standard (¹³C or ¹⁵N labeled are preferred over ²H to avoid chromatographic shifts).[12] A SIL-IS is the best tool to correct for inter-individual variability in matrix effects.[16]

  • Assess Co-elution: Overlay the chromatograms of your analyte and IS. Do they have the exact same retention time and peak shape? If not, your IS cannot be expected to compensate perfectly.

  • Perform a Matrix Effect Evaluation Across Lots: Use the Post-Extraction Spike Protocol (Section 3) but test it on at least 6 different lots of your biological matrix. The coefficient of variation (%CV) of the matrix factor should be less than 15%. If it's higher, your method is not robust against matrix variability.

  • Improve Sample Cleanup: Even with a SIL-IS, severe ion suppression can reduce the signal to a point where precision is compromised.[7] A cleaner sample obtained through more rigorous sample preparation (like SPE) will always lead to a more robust and reliable assay.[17]

Section 3: Strategic Workflows & Protocols

Proactive strategies and detailed protocols are essential for developing robust methods.

Troubleshooting and Method Development Workflow

The following diagram outlines a logical workflow for identifying and mitigating matrix effects during method development.

MatrixEffect_Workflow start Start: Method Development symptom Observe Poor Performance? (Low Sensitivity, High Variability) start->symptom assess_me Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) symptom->assess_me Yes no_me No Significant ME. Proceed with Validation. symptom->no_me No is_me_present Matrix Effect Significant? assess_me->is_me_present is_me_present->no_me No mitigate Mitigate Matrix Effect is_me_present->mitigate Yes improve_sp Improve Sample Prep (PLR, SPE, LLE) mitigate->improve_sp optimize_lc Optimize Chromatography (Gradient, Column) mitigate->optimize_lc use_sil_is Use Stable Isotope Labeled IS (SIL-IS) mitigate->use_sil_is reassess Re-assess Matrix Effect improve_sp->reassess optimize_lc->reassess use_sil_is->reassess is_me_gone Matrix Effect Resolved? reassess->is_me_gone is_me_gone->mitigate No (Try another strategy) validation Proceed with Method Validation is_me_gone->validation Yes

Caption: A decision tree for troubleshooting matrix effects.

Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)

This is the industry-standard method to quantitatively determine the impact of matrix effects.[7] It requires preparing three sets of samples.

Objective: To calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE).

Required Materials:

  • Blank biological matrix (at least 6 different lots for validation).

  • Analyte and Internal Standard (IS) stock solutions.

  • Mobile phase or reconstitution solvent.

Procedure:

  • Prepare Set 1 (Neat Solution):

    • Spike a known amount of analyte and IS into the final reconstitution solvent.

    • This represents 100% response without any matrix or extraction effects.

    • Resulting Peak Area = A

  • Prepare Set 2 (Post-Extraction Spike):

    • Process blank biological matrix through your entire sample preparation procedure (e.g., precipitation, extraction, evaporation).

    • In the final step, spike the extracted blank matrix with the same amount of analyte and IS as in Set 1.

    • This sample contains matrix components but has no extraction losses for the analyte.

    • Resulting Peak Area = B

  • Prepare Set 3 (Pre-Extraction Spike):

    • Spike blank biological matrix with the same amount of analyte and IS before starting the sample preparation procedure.

    • Process this spiked matrix through the entire procedure.

    • This sample is subject to both matrix effects and extraction losses.

    • Resulting Peak Area = C

Calculations:

  • Matrix Factor (MF %): (B / A) * 100

    • Measures the degree of ion suppression or enhancement.[2]

    • MF < 100% indicates suppression.

    • MF > 100% indicates enhancement.

    • An acceptable range is typically 85-115%.

  • Recovery (RE %): (C / B) * 100

    • Measures the efficiency of the extraction process.

  • Process Efficiency (PE %): (C / A) * 100

    • Represents the combined effect of matrix effects and recovery.

Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

This technique helps identify at which retention times ion suppression or enhancement occurs, which is useful for chromatographic troubleshooting.[2][18][19]

Objective: To create a "matrix effect profile" of a chromatographic run.

Procedure:

  • System Setup:

    • Use a T-fitting to continuously infuse a standard solution of your analyte at a low, constant flow rate into the mobile phase stream after the analytical column but before the mass spectrometer inlet.

  • Establish a Stable Baseline:

    • Start the infusion and LC flow (without an injection) until you see a stable, continuous signal for your analyte in the MS.

  • Inject Blank Matrix Extract:

    • Inject a sample of extracted blank matrix (prepared using your sample prep method).

  • Monitor the Signal:

    • Acquire data for the entire duration of your gradient.

    • Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.

  • Analysis:

    • Compare the retention time of your analyte peak from a normal run to the suppression/enhancement zones observed in the post-column infusion experiment. If your analyte elutes in a region with a significant dip, you have confirmed a co-eluting matrix effect.

Section 4: Summary of Mitigation Strategies

The choice of strategy depends on the severity of the matrix effect, required sensitivity, and available resources.

StrategyPrincipleProsConsBest For
Dilution Reduces the concentration of both analyte and interfering matrix components.[18]Simple, fast, and can be effective for high-concentration analytes.Reduces sensitivity; may not be feasible for trace-level analysis.High-concentration assays where sensitivity is not a concern.
Chromatographic Separation Modifies LC conditions to resolve the analyte peak from interfering matrix components.[1][5]Avoids changes to sample prep; can be highly effective.May increase run times; requires method development.When interferences are localized to specific regions of the chromatogram.
Protein Precipitation (PPT) Uses a solvent or acid to crash out proteins.[7][20]Simple, fast, inexpensive, and high-throughput.Provides "dirty" extracts; significant matrix effects from phospholipids are common.[7][9]High-throughput screening where speed is prioritized over ultimate cleanliness.
Phospholipid Removal (PLR) Combines PPT with a sorbent that specifically removes phospholipids.[9][14]Fast, effective at removing the primary cause of ME in plasma, easily automated.More expensive than standard PPT; may not remove all other interferences.Routine bioanalysis in plasma/serum as a superior alternative to PPT.
Liquid-Liquid Extraction (LLE) Partitions the analyte into an immiscible organic solvent, leaving polar interferences behind.[1][20]Can produce very clean extracts and allows for sample concentration.Can be labor-intensive, difficult to automate, and uses large solvent volumes.When analytes have suitable polarity for partitioning away from matrix.
Solid-Phase Extraction (SPE) Uses a solid sorbent to retain the analyte while matrix components are washed away.[1][15][20]Highly selective, provides the cleanest extracts, allows for concentration.[17]Requires method development; more time-consuming and costly than PPT.Regulated bioanalysis and assays requiring the highest sensitivity and data quality.
Use of a SIL-IS A stable isotope-labeled internal standard co-elutes and experiences the same ME as the analyte, allowing for correction.[12][18]Considered the "gold standard" for compensation; corrects for variability in both recovery and matrix effects.[7]Can be expensive and may not be commercially available for all analytes.[18] Does not fix loss of sensitivity.[7]All quantitative LC-MS/MS assays, especially for regulatory submission.
References
  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]

  • Hewavitharana, A. K. (2022, April 15). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • Jain, P. P. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Phenomenex Team. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Phenomenex. [Link]

  • Shuo-Jun, O. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Welch Materials, Inc. [Link]

  • Cappiello, A., et al. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • Naidong, W. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2022, April 15). LCGC International. [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. ResearchGate. [Link]

  • Infinix Bio. (2026, February 9). Understanding Matrix Interference in LC MS MS: Key Concepts and Solutions. Infinix Bio. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Maurer, H. H., et al. (2010, November 15). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Analytical and Bioanalytical Chemistry. [Link]

  • Ray, K., Mawunyega, K., & Fridstrom, A. (2023, March 10). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. LCGC International. [Link]

  • National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. NIST. [Link]

  • Spex CertiPrep. (2023, August 2). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Spex CertiPrep. [Link]

  • Infinix Bio. (2026, February 18). Comprehensive Guide to LC MS MS Assay Troubleshooting for Accurate Results. Infinix Bio. [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. [Link]

  • Chromatography Today. (n.d.). Selective Depletion of Phospholipids in Bioanalysis using HybridSPE-PPT Technology. Chromatography Today. [Link]

  • Rule, G., & Cramer, H. (2022, December 1). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Laboratory. [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • RPubs. (2023, January 24). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. RPubs. [Link]

  • COMPARISON OF SPE PROTOCOLS FOR PHOSPHOLIPID REMOVAL IN BASIC ANALYTE BIOANALYTICAL QUANTITATION. (n.d.). Waters Corporation. [Link]

  • Van Eeckhaut, A., et al. (2009, August 1). Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects. Journal of Chromatography B. [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Sisu@UT. (n.d.). 5.3 Qualitative estimation of matrix effect. Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix Effect in Bioanalysis: An Overview. ijppr.humanjournals.com. [Link]

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Lebert, N., et al. (2020, July 6). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Analytical and Bioanalytical Chemistry. [Link]

  • Waters Corporation. (n.d.). Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. [Link]

  • Lynen, F. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]

  • Van De Steene, J. C., & Lambert, W. E. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Phenomenex. (2025, November 24). Selection Criteria for Sample Preparation Methods. Phenomenex. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Validation Guide: LC-MS/MS Quantification of 2-Methyl-2-(4-methylphenyl)propan-1-amine in Whole Blood

Introduction & Analyte Profile This guide outlines the validation framework for 2-Methyl-2-(4-methylphenyl)propan-1-amine , a structural isomer of 4-methylphentermine and a member of the phenethylamine class. As a primar...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profile

This guide outlines the validation framework for 2-Methyl-2-(4-methylphenyl)propan-1-amine , a structural isomer of 4-methylphentermine and a member of the phenethylamine class. As a primary amine with a sterically hindered beta-carbon, this molecule presents specific challenges in bioanalysis, including volatility and peak tailing on traditional stationary phases.

While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the workhorse for amphetamine-type stimulants, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the superior alternative for high-throughput blood analysis. This guide validates the shift to LC-MS/MS, demonstrating its advantages in sensitivity, specificity, and workflow efficiency without the need for derivatization.

Chemical Profile[1][2]
  • IUPAC Name: 2-Methyl-2-(4-methylphenyl)propan-1-amine

  • Molecular Formula:

    
    
    
  • Exact Mass: 163.1361 Da

  • Protonated Mass

    
    :  164.1439 Da
    
  • Class: Phenethylamine / Amphetamine-type Stimulant (ATS)

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table objectively compares the proposed LC-MS/MS methodology against the traditional GC-MS approach and alternative sample preparation techniques.

Table 1: Technology & Methodology Comparison
FeatureLC-MS/MS (Recommended) GC-MS (Traditional) Impact Analysis
Sample Preparation LLE or SPE. No derivatization required.LLE + Derivatization. Requires PFPA or TFAA to stabilize the primary amine.LC-MS/MS reduces prep time by 30-40% and eliminates toxic derivatizing reagents.
Sensitivity (LLOQ) 0.5 – 1.0 ng/mL 10 – 25 ng/mLLC-MS/MS is required for sub-therapeutic or trace forensic detection in blood.
Selectivity High. MRM transitions distinguish isomers based on fragmentation patterns.Moderate. Electron Impact (EI) spectra of phenethylamine isomers are often nearly identical.LC-MS/MS reduces false positives from structural isomers (e.g., Phentermine analogs).
Run Time 4 – 6 minutes 15 – 25 minutesLC-MS/MS increases throughput by 3-4x per batch.
Thermal Stability High. Ambient ionization (ESI).Low. Risk of thermal degradation in the injection port.LC-MS/MS preserves analyte integrity.

Method Development & Optimization

Chromatographic Conditions

For phenethylamines, a Biphenyl stationary phase is superior to standard C18. The biphenyl phase utilizes


-

interactions to separate structural isomers and substituted aromatics that co-elute on alkyl-bonded phases.
  • Column: Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Why: Methanol provides better solvation for protic amines than Acetonitrile, often resulting in higher sensitivity for this class. Ammonium formate buffers the pH to ensure consistent ionization

      
      .
      
Mass Spectrometry (MRM) Parameters

Operate in Positive Electrospray Ionization (+ESI) mode. The primary amine is easily protonated.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)Mechanism
Target Analyte 164.1 147.1 105.1 / 91.1 15 / 30Loss of

(147); Tropylium formation (91)
Internal Standard (

-Amphetamine or similar)
141.1 124.1 96.1 18 / 32Isotope Dilution

Validated Experimental Workflow

This protocol is designed to meet FDA M10 and SWGTOX guidelines for bioanalytical method validation.

Diagram 1: Analytical Workflow (Extraction to Detection)

G Sample Whole Blood Sample (100 µL) IS_Add Add Internal Standard (Deuterated Analog) Sample->IS_Add Buffer Alkaline Buffer Addition (0.1M Carbonate, pH 9.5) IS_Add->Buffer LLE Liquid-Liquid Extraction (1-Chlorobutane or MTBE) Buffer->LLE Mix Vortex (5 min) & Centrifuge LLE->Mix Transfer Transfer Organic Layer to Clean Tube Mix->Transfer Dry Evaporate to Dryness (N2 @ 40°C) Transfer->Dry Recon Reconstitute (90:10 Mobile Phase A:B) Dry->Recon Inject LC-MS/MS Injection (Biphenyl Column) Recon->Inject

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow optimized for hydrophobic amines in blood matrix.

Step-by-Step Extraction Protocol (LLE)

Rationale: Liquid-Liquid Extraction (LLE) is chosen over Protein Precipitation (PPT) to minimize matrix effects (phospholipids) which cause ion suppression in MS/MS.

  • Aliquot: Transfer 100 µL of whole blood into a borosilicate glass tube.

  • Internal Standard: Add 20 µL of deuterated internal standard (e.g.,

    
    -Phentermine or 
    
    
    
    -Amphetamine at 100 ng/mL).
  • Alkalinization: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.5).

    • Critical Step: High pH drives the amine into its non-ionized (free base) form, allowing it to partition into the organic solvent.

  • Extraction: Add 1.5 mL of 1-Chlorobutane (or MTBE). Cap and vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 3,500 rpm for 10 minutes.

  • Transfer: Transfer the top organic layer to a clean glass tube.

    • Caution: Do not disturb the aqueous/blood layer.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

    • Note: Do not exceed 40°C; phenethylamines can be volatile. To prevent loss, add 10 µL of 1% HCl in methanol before drying to form the non-volatile hydrochloride salt.

  • Reconstitution: Reconstitute in 200 µL of Mobile Phase A/B (90:10). Vortex and transfer to autosampler vial.

Validation Parameters & Acceptance Criteria

Validation must follow FDA M10 Bioanalytical Method Validation or SWGTOX standards.

Diagram 2: Validation Decision Matrix

Validation Start Validation Parameter Linearity Linearity (R² > 0.99) Start->Linearity Accuracy Bias / Accuracy (±15% / ±20% LLOQ) Linearity->Accuracy Precision Precision (%CV) (<15% / <20% LLOQ) Accuracy->Precision ME Matrix Effect (Post-Column Infusion) Precision->ME Recovery Recovery (%) (Consistent across range) ME->Recovery

Caption: Core validation parameters required for bioanalytical method acceptance.

Linearity & Calibration
  • Range: 1.0 ng/mL (LLOQ) to 500 ng/mL (ULOQ).

  • Weighting:

    
     or 
    
    
    
    linear regression.
  • Criteria:

    
    ; all calibrators within ±15% of nominal (±20% at LLOQ).
    
Precision & Bias (Accuracy)
  • Protocol: Analyze 5 replicates at 4 concentrations (LLOQ, Low, Mid, High) over 3 separate days (n=15 total per level).

  • Acceptance: Within ±15% CV and ±15% Bias.[1]

Matrix Effect (ME) & Recovery (RE)
  • Matrix Effect: Compare the peak area of analyte spiked post-extraction into blank matrix extract (Set B) vs. analyte in neat solvent (Set A).

    • 
      .
      
    • Target: 85% - 115%. If ME < 80% (Suppression), consider switching to SPE or lowering flow rate.

  • Recovery: Compare peak area of analyte spiked pre-extraction (Set C) vs. post-extraction (Set B).

    • 
      .
      
    • Target: > 50% (Consistency is more important than absolute high recovery).

Troubleshooting & Expert Insights

Issue: Peak Tailing
  • Cause: Interaction of the free amine with silanols on the column stationary phase.

  • Solution: Ensure the mobile phase contains sufficient ionic strength (5mM Ammonium Formate) and is acidic (pH ~3.0). Use an end-capped column.

Issue: Isobaric Interference
  • Cause: Co-elution with other phenethylamines (e.g., Phentermine, Mephentermine).

  • Solution: The Biphenyl column is critical here. It separates aromatic isomers better than C18. Verify separation by injecting a mix of potential interferences during validation.

Issue: Carryover
  • Cause: Hydrophobic amine sticking to the injector needle.

  • Solution: Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2] [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013).[3][4] Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474.[3] [Link]

  • Agilent Technologies. (2015). Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. Application Note 5991-5963EN. [Link]

  • Peters, F. T. (2011). Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry, 44(1), 54-65. [Link]

Sources

Comparative

Confirming enantiomeric purity of chiral amine compounds

An In-Depth Guide to Confirming the Enantiomeric Purity of Chiral Amine Compounds As a Senior Application Scientist, a recurring and critical question from our partners in pharmaceutical development is how to select the...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Confirming the Enantiomeric Purity of Chiral Amine Compounds

As a Senior Application Scientist, a recurring and critical question from our partners in pharmaceutical development is how to select the most robust and reliable method for confirming the enantiomeric purity of chiral amine compounds. The stereochemical identity of a drug is not a trivial detail; it is a fundamental aspect of its quality, safety, and efficacy. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous control over stereoisomeric composition.[1][2] In fact, the development of single-enantiomer drugs is now strongly favored, a trend reflecting a deep understanding that enantiomers can possess vastly different pharmacological and toxicological profiles.[3]

This guide provides an in-depth comparison of the principal analytical techniques used to determine enantiomeric excess (% ee). We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our focus is on providing the field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions.

The Analytical Landscape: A Comparative Overview

The determination of enantiomeric purity hinges on creating a chiral environment that forces the enantiomers to behave differently. This can be achieved through physical separation or by inducing diastereomeric interactions that are distinguishable spectroscopically.[4][5] The three primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. While traditional polarimetry exists, its significant limitations make it unsuitable for the precise, quantitative demands of modern drug development.[6][7]

The choice of method is a balance of analytical requirements. A summary of key performance parameters provides a high-level view of what each technique offers.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution (Rs) > 1.5 (baseline separation is common)> 1.5 (baseline separation is common)Not directly applicable; relies on signal separation (Δδ)
Limit of Detection (LOD) 0.1 - 1 µg/mL1 - 10 pg on column~0.1% of the minor enantiomer
Limit of Quantitation (LOQ) 0.3 - 3 µg/mL5 - 50 pg on column~0.5% of the minor enantiomer
Analysis Time 10 - 30 minutes per sample15 - 45 minutes per sample5 - 20 minutes per sample (post-preparation)
Sample Preparation Dissolution in mobile phase; direct analysis is common.Derivatization to a volatile analyte is often required.Derivatization or addition of a chiral solvating agent.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity determination due to its accuracy, robustness, and high resolution.[6][8] It is the preferred method for quality control and regulatory submissions.[6]

The Principle of Separation: The technique's power lies in the Chiral Stationary Phase (CSP). A CSP is a solid support packed into a column that has a chiral molecule chemically bonded to its surface. As the racemic amine mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP.[9] The difference in the stability of these complexes leads to different interaction strengths and, consequently, different retention times, allowing for their physical separation and individual quantification.[8] For chiral amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective.[10][11]

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Dissolve Amine in Mobile Phase Filter Filter Sample (0.45 µm) Sample->Filter Injector Inject Sample Filter->Injector MobilePhase Prepare Mobile Phase (e.g., Hexane/IPA + DEA) Degas Degas Mobile Phase MobilePhase->Degas Column Chiral Stationary Phase (CSP) Column Injector->Column Separation Detector UV/PDA Detector Column->Detector Detection Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas (Enantiomer 1, Enantiomer 2) Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

General workflow for chiral HPLC method development.
Experimental Protocol: Chiral HPLC of a Primary Amine

This protocol provides a robust starting point for method development.

  • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chiral Stationary Phase (CSP) Selection: Begin with a polysaccharide-based column, such as a Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based), which are known to be effective for a broad range of amines.[10][11]

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-hexane and isopropanol (IPA), starting with a 90:10 (v/v) ratio.[11]

    • Causality: For basic analytes like amines, peak tailing is a common issue caused by strong interactions with residual acidic silanol groups on the silica support. To counteract this, add a basic additive. Diethylamine (DEA) at a concentration of 0.1% (v/v) is highly effective at improving peak shape and resolution by competing for these active sites.[11]

    • Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent bubble formation in the pump and detector.

  • Sample Preparation: Dissolve the amine sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the column.[11]

  • HPLC System Setup:

    • Flow Rate: 1.0 mL/min.[11]

    • Column Temperature: 25°C. Temperature is a critical parameter; maintaining a constant temperature ensures reproducible retention times.[11]

    • Detection: Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 220 nm or 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the two separated enantiomers (Area₁ and Area₂).

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 [8]

Chiral Gas Chromatography (GC)

Chiral GC is an exceptionally sensitive technique, ideal for volatile and thermally stable compounds.[8][12] For most primary amines, however, their polarity and hydrogen-bonding capacity make them non-volatile, necessitating a chemical modification step.

The Principle of Separation: Similar to HPLC, chiral GC uses a column coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[12] The key difference is the prerequisite of volatility. Amines must first be converted into less polar, more volatile derivatives. This derivatization step is critical for successful analysis.[13][14] The derivatized enantiomers then interact differently with the chiral stationary phase as they travel through the column, leading to separation.

G cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing Sample Chiral Amine Sample Derivatize Derivatize with Agent (e.g., TFAA) Sample->Derivatize Quench Quench & Extract Derivative Derivatize->Quench Injector Inject Sample Quench->Injector Column Chiral Capillary Column Injector->Column Separation Detector FID or MS Detector Column->Detector Detection Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % ee Integration->Calculation G Sample Place Amine Sample in NMR Tube Solvent Add Deuterated Solvent (e.g., CDCl3) Sample->Solvent Agent Add Chiral Auxiliary (CDA or CSA) Solvent->Agent Mix Mix Thoroughly Agent->Mix NMR Acquire NMR Spectrum (¹H, ¹⁹F, etc.) Mix->NMR Process Process Spectrum & Integrate Diastereotopic Signals NMR->Process Calculate Calculate % ee Process->Calculate

Sources

Validation

Biological activity comparison of 2-Methyl-2-(4-methylphenyl)propan-1-amine and its isomers

Biological Activity Comparison: 2-Methyl-2-(4-methylphenyl)propan-1-amine and Key Isomers Executive Summary This guide provides a technical analysis of 2-Methyl-2-(4-methylphenyl)propan-1-amine , a specific structural is...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison: 2-Methyl-2-(4-methylphenyl)propan-1-amine and Key Isomers

Executive Summary

This guide provides a technical analysis of 2-Methyl-2-(4-methylphenyl)propan-1-amine , a specific structural isomer of the phenethylamine class characterized by a


-gem-dimethyl  substitution pattern. Unlike its clinically ubiquitous isomers—such as Phentermine  (

-dimethyl) and 4-Methylamphetamine (

-methyl)—this compound represents a distinct chemical space used primarily to probe steric constraints within monoamine transporter binding pockets.

For researchers in drug discovery, this molecule serves as a critical negative control or "steric probe." Its biological activity is defined by the conflict between the 4-methyl ring substitution (which typically enhances serotonergic affinity) and the


-gem-dimethyl chain substitution  (which introduces significant steric hindrance, generally reducing potency at TAAR1 and transporters compared to 

-substituted analogues).

Chemical Identity & Structural Isomerism

To understand the biological divergence, we must first rigorously define the structural relationships. All compounds below share the empirical formula C


H

N
(or close derivative classes) but differ fundamentally in pharmacophore geometry.
Compound NameStructure TypeKey SubstituentsPrimary Pharmacological Class
Target Molecule

-Dimethylphenethylamine

-C(Me)

, 4-Me-Phenyl
Steric Probe / Weak Amine
Phentermine

-Dimethylphenethylamine

-C(Me)

, Phenyl
Anorectic / TAAR1 Agonist
4-Methylphentermine

-Dimethylphenethylamine

-C(Me)

, 4-Me-Phenyl
Stimulant (Experimental)
4-Methylamphetamine

-Methylphenethylamine

-Me, 4-Me-Phenyl
SNDRA (Neurotoxic Potential)
Mephentermine N-Methyl-

-dimethyl
N-Me,

-C(Me)

Cardiac Stimulant / Pressor

Comparative Biological Activity

Mechanism of Action: The Steric "Gatekeeper" Effect

The biological activity of phenethylamines is governed by their ability to navigate the substrate translocation pathways of Monoamine Transporters (DAT, NET, SERT) and activate the Trace Amine Associated Receptor 1 (TAAR1).

  • The

    
    -Methyl Advantage (Phentermine/Amphetamine):  Substitution at the 
    
    
    
    -carbon (adjacent to the amine) protects the molecule from Monoamine Oxidase (MAO) degradation without significantly impeding receptor binding. This is why Phentermine is a potent drug.
  • The

    
    -Dimethyl Disadvantage (Target):  Placing the gem-dimethyl group at the 
    
    
    
    -carbon (adjacent to the phenyl ring) creates a "neopentyl-like" steric bulk.
    • Impact: This bulk clashes with the hydrophobic residues in the orthosteric binding site of TAAR1 and transporters.

    • Result: The target molecule exhibits significantly lower affinity (

      
       often > 10 
      
      
      
      M) compared to Phentermine (
      
      
      
      
      100-500 nM range).
The 4-Methyl Ring Substitution

While the chain substitution hinders binding, the ring substitution (4-methyl) attempts to drive selectivity.

  • Serotonergic Shift: In the amphetamine series, adding a 4-methyl group (as in 4-Methylamphetamine) dramatically increases affinity for the Serotonin Transporter (SERT), making it a potent serotonin releaser.

  • Target Prediction: For 2-Methyl-2-(4-methylphenyl)propan-1-amine, the 4-methyl group likely confers a relative preference for SERT over DAT, but the absolute potency remains capped by the

    
    -dimethyl steric penalty.
    
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the pharmacological decision tree based on structural modifications.

SAR_Pathway Base Phenethylamine Backbone Alpha_Sub α-Methylation (Amphetamine/Phentermine) Base->Alpha_Sub Metabolic Stability Beta_Sub β-Methylation (Target Scaffold) Base->Beta_Sub Steric Bulk High_Potency High Potency (TAAR1/DAT/NET) Alpha_Sub->High_Potency Low_Potency Reduced Potency (Steric Clash) Beta_Sub->Low_Potency Ring_Sub 4-Methyl Ring Sub. SERT_Bias Increased SERT Affinity (Serotonergic) Ring_Sub->SERT_Bias Selectivity Shift High_Potency->Ring_Sub + 4-Me Low_Potency->Ring_Sub + 4-Me

Caption: SAR decision tree highlighting how


-methylation (red path) acts as a potency "brake" compared to the 

-methylation "accelerator" (green path), despite the shared SERT-biasing effect of the ring substitution.

Experimental Protocols for Validation

To empirically verify the activity of this isomer against its alternatives, the following self-validating protocols are recommended.

Protocol A: Synaptosomal Monoamine Uptake Assay

Purpose: To quantify the


 of the target for DAT, NET, and SERT inhibition relative to Phentermine.
  • Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for NET/SERT) using a sucrose gradient centrifugation (0.32 M sucrose, 1000g x 10 min).

  • Incubation: Resuspend synaptosomes in Krebs-Henseleit buffer.

  • Treatment: Incubate with varying concentrations (

    
     to 
    
    
    
    M) of 2-Methyl-2-(4-methylphenyl)propan-1-amine for 15 minutes at 37°C.
    • Control: Use Phentermine as a positive control.

  • Uptake Challenge: Add radiolabeled substrate (

    
    H-DA, 
    
    
    
    H-NE, or
    
    
    H-5-HT) at 20 nM final concentration.
  • Termination: Stop reaction after 5 minutes by rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Fit data to a non-linear regression model to derive

    
    .
    
    • Validation Check: The

      
       for Phentermine at DAT should be approx. 300-500 nM. If the Target 
      
      
      
      > 10,000 nM, the steric hindrance hypothesis is confirmed.
Protocol B: TAAR1 cAMP Accumulation Assay

Purpose: To determine if the target acts as an agonist at the Trace Amine Associated Receptor 1.

  • Cell Line: Use CHO-K1 cells stably expressing human TAAR1.

  • Seeding: Plate 10,000 cells/well in 384-well plates; incubate overnight.

  • Stimulation: Apply the target compound in stimulation buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit (e.g., LANCE Ultra).

  • Readout: Measure fluorescence ratio (665 nm/615 nm).

  • Validation:

    
    -Phenethylamine (endogenous ligand) must show 
    
    
    
    nM.

Summary Data Table: Predicted vs. Known Activity

ParameterTarget:

-Dimethyl
Phentermine (

-Dimethyl)
4-Methylamphetamine
Primary Target Unknown (Likely weak SERT/NET)TAAR1, NET, DATSERT, DAT, NET
Potency (

)
Low (Predicted > 5

M)
High (nM range)Very High (nM range)
MAO Stability High (Steric shielding)HighModerate
Neurotoxicity Risk Low (Low uptake)LowHigh (Serotonergic depletion)
Key Use Case SAR Steric ProbeObesity TreatmentResearch / Toxicology

References

  • Structure-Activity Correl

    
    -Phenethylamines at Human Trace Amine Receptor 1. 
    
    • Source: N
    • Context: Establishes that steric bulk at the -position reduces TAAR1 efficacy.
    • URL:[Link]

  • Pharmacology of 4-Methylamphetamine.

    • Source: Wikipedia / Primary Literature Aggreg
    • Context: Provides comparative data for the 4-methyl substituted isomer (SNDRA profile).
    • URL:[Link][1]

  • PubChem Compound Summary: 2-Methyl-2-phenylpropan-1-amine.

    • Source: PubChem.[1]

    • Context: Chemical and physical property data for the parent scaffold.[2][3]

    • URL:[Link]

  • Phentermine vs. Structural Analogs.

    • Source: Obesity Medicine Associ
    • Context: Clinical efficacy data of the -dimethyl isomer for baseline comparison.
    • URL:[Link]

Sources

Comparative

Purity Validation of Synthesized Amines: Modern HPLC Strategies vs. Traditional GC-MS

Executive Summary In pharmaceutical and material science synthesis, amines represent a unique analytical challenge due to their high polarity, basicity, and lack of chromophores. While Gas Chromatography-Mass Spectrometr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical and material science synthesis, amines represent a unique analytical challenge due to their high polarity, basicity, and lack of chromophores. While Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the "gold standard" for volatile purity assessment, it often requires cumbersome derivatization.

This guide compares Modern Hybrid-Particle HPLC (High-Performance Liquid Chromatography) —specifically using high-pH stable stationary phases—against the traditional alternative of Derivatization GC-MS . We analyze these methodologies based on resolution, sensitivity, throughput, and compliance with ICH Q2(R2) validation standards.

The Core Challenge: Why Amines Fail Standard Methods

Synthesized amines (primary, secondary, and tertiary) possess a lone pair of electrons on the nitrogen atom, making them strong Lewis bases. This chemical nature creates two distinct analytical hurdles:

  • In HPLC (The Silanol Effect): Standard silica-based columns have residual acidic silanols (

    
    ). Basic amines interact strongly with these sites via ion-exchange mechanisms, causing severe peak tailing , retention time shifts, and loss of resolution.
    
  • In GC (Thermal Adsorption): Polar amines adsorb to the active sites in the GC injection liner and column, leading to peak broadening and "ghost peaks." Furthermore, many high-molecular-weight amines decompose at the temperatures required for volatilization.

Decision Matrix: Method Selection

The following logic flow dictates the optimal instrument choice based on physicochemical properties.

MethodSelection Start Synthesized Amine Sample Volatility Is the Amine Volatile (< 250°C BP)? Start->Volatility Thermal Is it Thermally Stable? Volatility->Thermal Yes HPLC METHOD A: HPLC (High pH / Hybrid) Volatility->HPLC No (High MW/Salt) Deriv Is Derivatization Acceptable? Thermal->Deriv No GCMS METHOD B: GC-MS (Derivatized) Thermal->GCMS Yes (Direct) Deriv->GCMS Yes Deriv->HPLC No (High Throughput req)

Figure 1: Decision tree for selecting between HPLC and GC-MS based on amine volatility and stability.

Technical Comparison: Hybrid HPLC vs. Derivatization GC-MS

Here we compare the "Product" (Modern High-pH HPLC) with the "Alternative" (GC-MS).

The Solution: High-pH Hybrid HPLC

Modern hybrid-particle columns (e.g., ethylene-bridged silica) are stable up to pH 12. By running the mobile phase at pH 10-11 , amines are kept in their neutral (unprotonated) state. This eliminates the ion-exchange interaction with silanols, resulting in sharp, symmetrical peaks without the need for complex ion-pairing reagents.

The Alternative: Derivatization GC-MS

To make amines volatile and reduce polarity, they are reacted with silylation agents (e.g., BSTFA). This replaces active hydrogens with non-polar trimethylsilyl (TMS) groups.[1]

Comparative Performance Data
FeatureModern High-pH HPLC (The Solution)Derivatization GC-MS (The Alternative)
Sample Prep Time Low (Dilute & Shoot)High (30-60 min reaction time)
Peak Symmetry Excellent (at pH > pKa)Good (Dependent on derivatization completion)
Sensitivity (LOD) High (with MS detection: < 1 ng/mL)Very High (SIM mode: < 0.1 ng/mL)
Selectivity Tunable (pH, Organic modifier, Ligand)Fixed (Boiling point/Polarity)
Moisture Tolerance High (Aqueous mobile phases)Zero (Reagents hydrolyze in moisture)
Throughput High (5-10 min run times)Low (Reaction + 20-30 min run + Cool down)

Experimental Protocols

Protocol A: Purity by High-pH HPLC (Recommended)

Objective: Validate purity of a non-volatile amine (e.g., drug intermediate) without tailing.

  • Column Selection: Hybrid-Silica C18 (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Solvent B: Acetonitrile (LC-MS Grade).

    • Rationale: High pH neutralizes the amine (

      
      ), preventing silanol interaction [1].
      
  • Gradient: 5% B to 95% B over 7 minutes.

  • Detection: UV at 210 nm (if aromatic) or ESI-MS (Positive Mode) for aliphatic amines.

  • System Suitability: Inject standard. USP Tailing Factor (

    
    ) must be 
    
    
    
    .
Protocol B: Purity by GC-MS with Silylation

Objective: Validate purity of a volatile, low-MW amine.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2]

  • Sample Prep:

    • Dissolve 5 mg amine in 1 mL anhydrous Pyridine or Dichloromethane.

    • Add 100 µL BSTFA reagent.[2]

    • Critical Step: Cap under nitrogen and heat at 60°C for 30 minutes .

    • Mechanism:[3][4][5]

      
      .
      
  • Instrument Parameters:

    • Inlet: Split mode (1:50), 250°C.

    • Column: 5% Phenyl-methylpolysiloxane (30m x 0.25mm).

    • Temp Program: 50°C (1 min)

      
       10°C/min 
      
      
      
      300°C.
  • Note: Ensure the injection liner is deactivated (silanized) to prevent adsorption of underivatized traces.

Validation Framework (ICH Q2 R2)

To validate either method for regulatory submission, you must adhere to ICH Q2(R2) guidelines.[6] Below is the workflow for a self-validating system.

ValidationCycle cluster_robust Robustness Check Spec Specificity (Blank/Placebo Interference) Lin Linearity (5 levels, R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD < 2%) Acc->Prec Filter Filter Compatibility Prec->Filter Stab Solution Stability (24h / 48h) Filter->Stab

Figure 2: Validation workflow aligned with ICH Q2(R2) requirements.

Key Validation Criteria for Amines:
  • Specificity: For HPLC, ensure peak purity using a Diode Array Detector (DAD) or MS to confirm no co-eluting impurities hide under the main amine peak.

  • Linearity: Amines can show non-linear adsorption at low concentrations. Ensure the regression line passes through zero with an intercept significance test.

  • Accuracy (Recovery):

    • HPLC: Spike the amine into the sample matrix. Recovery should be 98–102%.[7]

    • GC-MS: Use an Internal Standard (e.g., deuterated amine) to correct for derivatization variability.

Conclusion

For modern drug development, High-pH Hybrid HPLC is the superior choice for purity validation of synthesized amines due to its minimal sample preparation, ability to handle non-volatiles, and robustness against moisture.

GC-MS remains the alternative of choice only when:

  • The amine is naturally volatile and non-thermally labile.

  • Ultra-trace sensitivity (ppb level) is required that UV-HPLC cannot achieve.

  • Structural elucidation of unknown volatile impurities is needed via spectral library matching.

References
  • McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Ionised Solutes in Hydrophilic Interaction Chromatography. Journal of Chromatography A. Link

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. Link

  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. Guidance for Industry. Link

  • Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: Silylation. Technical Bulletin. Link

  • Dolan, J. W. (2006). Peak Tailing and Column Selection. LCGC North America. Link

Sources

Validation

The Evolving Landscape of Phenethylamine Derivatives: A Comparative Guide to Structure-Activity Relationships

Phenethylamine and its derivatives represent a vast and enduring class of neuroactive compounds, encompassing endogenous neurotransmitters, therapeutic agents, and potent psychoactive substances. The simple phenethylamin...

Author: BenchChem Technical Support Team. Date: February 2026

Phenethylamine and its derivatives represent a vast and enduring class of neuroactive compounds, encompassing endogenous neurotransmitters, therapeutic agents, and potent psychoactive substances. The simple phenethylamine scaffold—a phenyl ring connected to an ethylamine side chain—offers a remarkable degree of chemical tractability, allowing for structural modifications that profoundly alter its pharmacological profile. This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenethylamine derivatives, focusing on their interactions with key central nervous system targets: monoamine transporters and serotonin receptors. By delving into the experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle changes in molecular architecture dictate biological activity.

The Phenethylamine Core: A Foundation for Diverse Pharmacology

The unsubstituted phenethylamine molecule serves as the foundational structure for a wide array of biologically active compounds. Nature itself provides the quintessential examples in the form of the catecholamines: dopamine, norepinephrine, and epinephrine, which are vital for neurotransmission and physiological regulation.[1][2] The versatility of the phenethylamine framework lies in the potential for substitution at three key positions: the phenyl ring, the ethylamine sidechain (at the alpha and beta carbons), and the terminal amino group. These modifications give rise to a spectrum of pharmacological effects, ranging from stimulant and antidepressant properties to psychedelic and entactogenic experiences.[3]

Targeting Monoamine Transporters: A Symphony of Reuptake Inhibition and Release

A primary mechanism of action for many phenethylamine derivatives is the modulation of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Phenethylamines can act as either inhibitors of reuptake or as substrates for the transporters, leading to non-vesicular neurotransmitter release through a process known as reverse transport.[4]

Structure-Activity Relationships at DAT, NET, and SERT

The affinity and selectivity of phenethylamine derivatives for the different monoamine transporters are highly dependent on their substitution patterns.

  • Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring play a critical role. For instance, in a study of 29 β-phenethylamine derivatives, substitution on the phenyl ring influenced the inhibition of dopamine reuptake, with the order of increased inhibitory effect being phenyl, thiophenyl, and then other substituted phenyl groups.[5][6] Specifically, compounds with a methoxy group at the Ar position showed weak or no dopamine reuptake inhibitory activity.[6]

  • Sidechain and Amino Group Modifications: Alkylation of the amino group and the alpha-carbon of the ethylamine sidechain significantly impacts transporter interactions. For example, N-methylation and α-methylation are common modifications found in potent stimulants like methamphetamine. Studies have shown that increasing the N-alkyl chain length can augment potency at SERT.[7]

The following table summarizes the inhibitory potencies (IC50) of a selection of phenethylamine derivatives at the human dopamine transporter (hDAT).

Compound IDAromatic GroupR1R2IC50 (nM)
1 PhenylHNH21,230.0
2 PhenylHNHCH31,090.0
3 4-FluorophenylHNHCH33,838.0
5 ThiophenylHNH21,650.0
6 ThiophenylHNHCH3878.5
9 PhenylCH3NHCH3360.5
10 PhenylHN(CH3)2947.9
19 PhenylCH3 (on β-keto)Pyrrolidine398.6
21 PhenylH (on β-keto)Pyrrolidine413.4
25 PhenylCH3 (on β-keto)Piperazine493.2
26 PhenylCH(CH3)2 (on β-keto)Piperazine421.0

Data sourced from a study on the inhibition of dopamine reuptake by β-phenethylamine derivatives.[5][8]

Experimental Protocol: In Vitro Dopamine Reuptake Inhibition Assay

This protocol outlines a standard method for determining the inhibitory potency of phenethylamine derivatives on the human dopamine transporter.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds on hDAT.

Materials:

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Radioligand: [3H]dopamine.

  • Test Compounds: Phenethylamine derivatives of interest.

  • Reference Compound: A known DAT inhibitor (e.g., GBR 12909).

  • Buffers and Reagents:

    • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Lysis Buffer (e.g., 1% sodium dodecyl sulfate).

    • Scintillation cocktail.

Procedure:

  • Cell Culture: Culture HEK293-hDAT cells in appropriate media and conditions until they reach the desired confluence in 24-well plates.

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed uptake buffer.

  • Compound Addition: Add the test compounds at various concentrations to the designated wells. Include control wells for total uptake (vehicle) and non-specific uptake (a high concentration of a known DAT inhibitor).

  • Pre-incubation: Pre-incubate the plate with the test compounds for 20 minutes at 37°C.

  • Uptake Initiation: Initiate the uptake reaction by adding [3H]dopamine to all wells at a final concentration near its Km value (e.g., 20 nM).

  • Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C, ensuring the time is within the linear range of dopamine uptake.

  • Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer. Lyse the cells by adding lysis buffer to each well.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC50 values for each test compound by performing a non-linear regression analysis of the concentration-response data.[8][9]

cluster_workflow Experimental Workflow: Dopamine Reuptake Assay start HEK293-hDAT cells in 24-well plate wash1 Wash with uptake buffer start->wash1 add_compounds Add test compounds and controls wash1->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate add_radioligand Add [3H]dopamine pre_incubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate uptake (wash with cold buffer) incubate->terminate lyse Lyse cells terminate->lyse quantify Quantify radioactivity lyse->quantify analyze Calculate IC50 quantify->analyze cluster_pathway 5-HT2A Receptor Signaling Pathways agonist Phenethylamine Agonist receptor 5-HT2A Receptor agonist->receptor gq Gq/11 receptor->gq Biased agonism can favor one pathway over the other barrestin β-Arrestin receptor->barrestin plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc downstream_gq Psychedelic Effects ca_release->downstream_gq pkc->downstream_gq internalization Receptor Internalization/Desensitization barrestin->internalization

Caption: 5-HT2A receptor signaling and biased agonism.

The Role of Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is another GPCR that has emerged as a key target for phenethylamine and its derivatives. [10][11]Activation of TAAR1 by trace amines like phenethylamine can modulate the activity of monoamine transporters, leading to neurotransmitter efflux and reduced reuptake. [12]This provides an additional layer of complexity to the pharmacology of these compounds. For instance, methamphetamine, a potent phenethylamine derivative, is a powerful agonist at TAAR1, and this interaction contributes to its profound effects on dopamine and glutamate neurotransmission. [3]

cluster_pathway TAAR1-Mediated Modulation of Dopamine Transporter pea Phenethylamine (PEA) taar1 TAAR1 pea->taar1 ac Adenylyl Cyclase taar1->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka dat Dopamine Transporter (DAT) pka->dat dat_p Phosphorylated DAT dat->dat_p Phosphorylation efflux Dopamine Efflux dat_p->efflux reuptake_inhibition Reuptake Inhibition dat_p->reuptake_inhibition

Caption: TAAR1 signaling cascade modulating DAT function.

Synthetic Strategies: Building the Phenethylamine Library

The synthesis of phenethylamine derivatives is a well-established field in medicinal chemistry. A common and versatile approach involves the reduction of β-nitrostyrenes, which can be readily prepared from the corresponding benzaldehydes.

General Synthetic Protocol: Reduction of β-Nitrostyrenes

Objective: To synthesize a substituted phenethylamine from its corresponding β-nitrostyrene precursor.

Materials:

  • Substituted β-nitrostyrene.

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH4) in an appropriate solvent like THF, or sodium borohydride (NaBH4) with a catalyst).

  • Anhydrous solvent (e.g., THF, diethyl ether).

  • Apparatus for inert atmosphere reaction (if using LiAlH4).

  • Reagents for workup and purification (e.g., aqueous acid and base, organic solvents for extraction, silica gel for column chromatography).

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the β-nitrostyrene in the anhydrous solvent.

  • Reduction: Cool the solution (e.g., to 0 °C or -78 °C) and slowly add the reducing agent. For example, a solution of LiAlH4 in THF can be added dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Carefully quench the reaction by the sequential addition of water and an aqueous base (e.g., NaOH solution).

  • Extraction: Filter the resulting mixture and extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing. [13] More recent methods, such as Ni/photoredox cross-electrophile coupling of aliphatic aziridines and aryl iodides, offer modular and mild alternatives for the synthesis of β-phenethylamine derivatives. [14]

Conclusion and Future Directions

The structure-activity relationships of phenethylamine derivatives are a testament to the profound impact of subtle molecular modifications on complex biological systems. Our understanding of these relationships has been instrumental in the development of new therapeutic agents and has provided invaluable tools for probing the intricacies of neurotransmission. The ongoing exploration of biased agonism at 5-HT2A receptors and the continued elucidation of the role of TAAR1 promise to open new avenues for drug discovery, potentially leading to the development of novel treatments for a range of neuropsychiatric disorders with improved efficacy and reduced side effects. As synthetic methodologies become more sophisticated and our understanding of receptor pharmacology deepens, the phenethylamine scaffold will undoubtedly remain a fertile ground for innovation in medicinal chemistry and neuroscience.

References

  • Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Tre
  • Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists.
  • Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. PubMed. (2023).
  • Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PMC.
  • Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments.
  • (PDF) Structure-Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists.
  • Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and c
  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT 2A Receptor Agonists.
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics - KoreaScience. (2023).
  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. PMC. (2025).
  • Phenethylamine. Wikipedia.
  • Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders.
  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society. (2020).
  • A Comparative Analysis of Dopamine Reuptake Inhibition by Phenethylamine Deriv
  • β-PHENYLETHYLAMINE. Organic Syntheses Procedure.
  • -Phenylethylamine Alters Monoamine Transporter Function via Trace Amine-Associated Receptor 1: Implication for Modulatory Roles of Trace Amines in Brain.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. Semantic Scholar. (2023).
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC.
  • Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. PMC.
  • Reinforcing effects of phenethylamine analogs found in dietary supplements. PMC - NIH. (2022).
  • Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel
  • How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. PMC.
  • N-Benzyl Phenethylamines: A Comparative Guide to Structure-Activity Relationships
  • 5-HT2A receptor. Wikipedia.
  • 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - NIH.
  • (PDF) Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.